molecular formula C9H7FN2S B189679 4-(4-Fluorophenyl)-1,3-thiazol-2-amine CAS No. 77815-14-6

4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Numéro de catalogue: B189679
Numéro CAS: 77815-14-6
Poids moléculaire: 194.23 g/mol
Clé InChI: WSOKJBHBMAGBIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Fluorophenyl)-1,3-thiazol-2-amine is a high-value 2-aminothiazole derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery research . This scaffold is recognized for its broad pharmacological potential, with recent studies highlighting its significant anticandidal and anticancer properties . Research indicates promising antifungal activity against Candida albicans , demonstrating an ability to combat fungal biofilms, which are a major clinical concern due to their inherent resistance to conventional antimycotic agents . Furthermore, its anticancer potential has been investigated against breast cancer cells, underscoring the compound's relevance in oncology research . The compound's utility is rooted in its privileged structure, which allows it to be easily functionalized; the 2-amino group is a versatile handle for generating diverse chemical libraries, enabling the creation of Schiff bases, metal complexes, and other derivatives for structure-activity relationship (SAR) studies . From a synthetic chemistry perspective, this compound can be efficiently accessed via modern, environmentally friendly methods such as solvent-free, microwave-assisted green synthesis, enhancing its appeal for sustainable lab practices . Its role extends to probing major disease pathways, including the inhibition of key enzymes in eicosanoid metabolism, such as 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO), which are pivotal targets in inflammation and cancer research . As a versatile building block, this compound provides researchers with a robust starting point for developing novel therapeutic agents targeting a range of pathological conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKJBHBMAGBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352285
Record name 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77815-14-6
Record name 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a core structural motif in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This document details the prevalent synthetic methodology, a complete experimental protocol, and the analytical techniques used for structural elucidation and purity confirmation.

Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[1][2] This reaction involves the cyclization of an α-haloketone with a thioamide.[1] For the target compound, the synthesis proceeds by reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiourea.[3][4]

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product r1 2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-Haloketone) i1 S-Alkylation Intermediate r1->i1 S-Nucleophilic Attack (SN2) r2 Thiourea (Thioamide) r2->i1 S-Nucleophilic Attack (SN2) i2 Hydroxythiazoline Intermediate i1->i2 Intramolecular Cyclization p1 This compound i2->p1 Dehydration (-H₂O)

Figure 1. Reaction pathway for the Hantzsch synthesis.

Experimental Protocols

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Materials and Equipment
  • Reactants: 2-bromo-1-(4-fluorophenyl)ethan-1-one, Thiourea

  • Solvent: Absolute Ethanol

  • Reagents: 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum filtration apparatus, beakers, standard laboratory glassware.

Synthesis Procedure

A detailed procedure based on established Hantzsch synthesis protocols is as follows:[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Dissolution: Add absolute ethanol as the solvent (e.g., 10-15 mL per gram of the α-haloketone).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[4]

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution.[2] Stir the mixture thoroughly; the product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts and impurities.

  • Drying: Transfer the solid to a watch glass and let it air dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Workflow start Combine Reactants (α-Haloketone + Thiourea) in Ethanol react Heat to Reflux (3-5 hours) start->react cool Cool to Room Temperature react->cool precipitate Pour into Na₂CO₃ (aq) to Precipitate Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Crude Product wash->dry purify Recrystallization (from Ethanol) dry->purify characterize Characterization (NMR, IR, MS, M.P.) purify->characterize

Figure 2. Experimental workflow for synthesis and purification.
Reaction Parameters

The following table summarizes typical reaction conditions for Hantzsch syntheses of related 2-amino-4-arylthiazoles.

ParameterConditionRationale
Solvent Ethanol or MethanolGood solubility for reactants; appropriate boiling point for reflux.[4]
Temperature Reflux (78-80°C for EtOH)Provides sufficient energy to overcome the activation barrier.[4]
Reactant Ratio ~1.0 : 1.2 (α-haloketone : thiourea)A slight excess of thiourea ensures complete consumption of the ketone.
Reaction Time 3 - 5 hoursTypical duration for the reaction to reach completion.[4]
Work-up Neutralization with weak base (e.g., Na₂CO₃)Deprotonates the thiazole amine salt, causing the neutral product to precipitate.[2]

Characterization

Table 1: Physicochemical and Spectroscopic Characterization Data

PropertyDataNotes
Molecular Formula C₉H₇FN₂S-
Molecular Weight 194.23 g/mol [5]
CAS Number 77815-14-6[5][6]
Appearance White to light yellow crystalline powderTypical appearance for related aminothiazoles.[7]
Melting Point Not available (Expected: 160-180 °C)Based on the melting point of the analogous 4-(4-chlorophenyl) derivative (169-171 °C).[7]
¹H NMR (DMSO-d₆)δ ~7.0-7.2 (s, 2H, -NH₂) δ ~7.2-7.4 (t, 2H, Ar-H) δ ~7.8-8.0 (m, 2H, Ar-H) δ ~7.5-7.7 (s, 1H, Thiazole C5-H)Predicted chemical shifts. The thiazole proton (C5-H) is expected as a singlet.[3] Aromatic protons will show splitting patterns (triplet and multiplet) characteristic of a 1,4-disubstituted benzene ring. The amine protons are exchangeable with D₂O.
¹³C NMR (DMSO-d₆)δ ~103-106 (Thiazole C5) δ ~115-117 (d, Ar-C ortho to F) δ ~128-130 (d, Ar-C meta to F) δ ~131-133 (Ar-C ipso to Thiazole) δ ~150-153 (Thiazole C4) δ ~160-164 (d, Ar-C ipso to F) δ ~168-170 (Thiazole C2)Predicted chemical shifts. Carbon signals of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.).[8]
IR (KBr, cm⁻¹) ν ~3450-3250 (N-H stretch, amine) ν ~3100-3000 (Ar C-H stretch) ν ~1620-1580 (C=N stretch) ν ~1550-1500 (C=C stretch, aromatic) ν ~1250-1200 (C-F stretch)Characteristic vibrational frequencies for the key functional groups. The N-H stretching region may show two bands for the primary amine.[4]
Mass Spec. (EI) m/z 194 [M]⁺ m/z 195 [M+1]⁺The molecular ion peak is expected at m/z = 194.

Note: Predicted NMR and IR data are based on general chemical shift/frequency tables and spectral data of structurally similar compounds. Experimental verification is required.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. The information is curated for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key data in structured tables, details experimental protocols where available, and includes visualizations of relevant chemical and biological processes.

Core Physicochemical Properties

This compound is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₉H₇FN₂S[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 77815-14-6[1]
Melting Point 200–202 °C (for the related compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine)[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Spectroscopic Data

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3130 (N-H stretching), 3045 (aromatic C-H stretching), 2926, 2862 (aliphatic C-H stretching), 1554 (C=N stretching), 1056 (C-F stretching), 725 (C-Cl stretching).[2]

  • ¹H-NMR Spectroscopy (CDCl₃, 400 MHz) δ ppm: 2.55 (s, 3H, CH₃), 6.59 (s, 1H, NH), 7.18–7.20 (d, J= 8 Hz, 2H, fluorophenyl H-3, H-5), 7.24–7.26 (d, J= 8 Hz, 1H, chloromethylphenyl H-4), 7.34–7.36 (d, J= 8 Hz, 1H, chloromethylphenyl H-6), 7.79–7.83 (quintet, J= 5 Hz, 2H, fluorophenyl H-2, H-6).[2]

  • ¹³C-NMR Spectroscopy (DMSO-d₆, 100 MHz) δ ppm: 14.9 (CH₃). The signals for the carbon atoms of the p-fluorophenyl ring appear as seven doublets due to long-range fluorine coupling.[2]

  • Mass Spectrometry: The formation of the compound was confirmed by mass spectral data.[2]

Synthesis and Experimental Protocols

The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea derivative.

General Synthetic Protocol

A general procedure for the synthesis of compounds in this class is as follows:

  • Reaction Setup: Equimolar amounts of the appropriate α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) and a substituted thiourea are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

  • Work-up: After cooling, the product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

This synthetic route is versatile and allows for the introduction of various substituents on the phenyl ring and the amino group of the thiazole core, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation alpha-Haloketone alpha-Haloketone Reaction_Vessel Reaction in Ethanol (Reflux) alpha-Haloketone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Product This compound Reaction_Vessel->Product

General Hantzsch Thiazole Synthesis Workflow.

Biological Activity and Potential Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

While the specific biological target and signaling pathway for this compound have not been definitively elucidated in publicly available literature, research on analogous compounds provides insights into potential mechanisms of action.

Potential Molecular Targets

Studies on various 2-aminothiazole derivatives have identified several potential molecular targets:

  • Kinases: Many 2-aminothiazole compounds are known to be kinase inhibitors. For instance, some derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.

  • Enzymes: Other identified targets include enzymes like Karyopherin Subunit Beta 1 (KPNB1), Poly(ADP-Ribose) Polymerase-1 (PARP-1), Deoxyribonuclease I (DNase I), and 5-lipoxygenase (5-LO).

  • MAP Kinase Pathway: Some 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response signaling cascade.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related compounds, a plausible mechanism of action for this compound in an inflammatory context could involve the inhibition of a key kinase in a pro-inflammatory signaling pathway, such as the p38 MAP kinase pathway. Inhibition of p38 MAP kinase would block the downstream phosphorylation cascade, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression Compound 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Compound->p38_MAPK Inhibition

Hypothetical Inhibition of the p38 MAP Kinase Pathway.

Disclaimer: The signaling pathway depicted is a hypothetical mechanism of action based on the known activities of structurally related 2-aminothiazole compounds. Further experimental validation is required to confirm the precise biological target and signaling cascade modulated by this compound.

Conclusion

This compound is a compound of significant interest due to its chemical scaffold, which is prevalent in many biologically active molecules. While a complete experimental dataset for all its physicochemical properties is not yet available in the public domain, the existing information, combined with data from closely related analogs, provides a solid foundation for further research and development. The potential for this compound and its derivatives to modulate key signaling pathways involved in various diseases warrants continued investigation to unlock their full therapeutic potential.

References

The Core Mechanism of Action of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry renowned for its broad spectrum of biological activities. Extensive research into its derivatives suggests that the core mechanism of action is likely multifactorial, primarily revolving around the inhibition of key enzymes involved in oncogenesis and inflammation. This technical guide synthesizes the available preclinical data to elucidate the primary mechanisms of action, focusing on kinase inhibition, disruption of microtubule dynamics, and modulation of inflammatory pathways. Detailed experimental protocols for assessing these activities and visual representations of the implicated signaling pathways are provided to facilitate further research and development.

Introduction

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with several approved drugs incorporating this heterocyclic system. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The specific compound, this compound, serves as a key intermediate and a pharmacophore in the design of novel therapeutics. This guide will delve into the principal molecular mechanisms through which this compound and its close analogs are believed to exert their biological effects.

Primary Mechanisms of Action

Based on extensive studies of related 2-aminothiazole derivatives, the primary mechanisms of action for this compound are hypothesized to be:

  • Inhibition of the BRAF/MEK/ERK (MAPK) Signaling Pathway: A significant body of evidence points to 2-aminothiazole derivatives as potent inhibitors of BRAF kinase, particularly the V600E mutant, which is a key driver in a majority of melanomas and other cancers.[1][2][3][4][5] Inhibition of BRAF disrupts the entire MAPK cascade, leading to decreased cell proliferation and induction of apoptosis.

  • Disruption of Tubulin Polymerization: Several N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptotic cell death.

  • Inhibition of 5-Lipoxygenase (5-LOX): The 2-aminothiazole scaffold is also associated with the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6][7][8][9] This mechanism underpins the anti-inflammatory potential of this class of compounds.

Quantitative Data on 2-Aminothiazole Derivatives

Compound/DerivativeTarget/AssayIC50/Ki ValueCancer Cell Line(s)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineAntiproliferative0.36 - 0.86 µMSGC-7901, A549, HT-1080[6]
Compound 4f (a benzothiazole derivative)BRAF Kinase0.071 µMN/A (Enzymatic Assay)[2]
Compound 4f (a benzothiazole derivative)VEGFR-2 Kinase0.194 µMN/A (Enzymatic Assay)[2]
4-(4-chlorophenyl)thiazol-2-amine derivative 19 DNase I79.79 µMN/A (Enzymatic Assay)
4-(4-chlorophenyl)thiazol-2-amine derivative 20 5-Lipoxygenase50 nMN/A (Enzymatic Assay)
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18 )Aurora A KinaseKi = 8.0 nMN/A (Enzymatic Assay)[10]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18 )Aurora B KinaseKi = 9.2 nMN/A (Enzymatic Assay)[10]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the mechanism of action of this compound.

BRAF/MAPK Signaling Pathway

BRAF_MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes This compound This compound This compound->BRAF

Caption: The BRAF/MAPK signaling cascade and the point of inhibition by 2-aminothiazole derivatives.

Tubulin Polymerization and Mitotic Arrest

Tubulin_Pathway αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest -> Apoptosis G2/M Arrest -> Apoptosis Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound This compound->G2/M Arrest -> Apoptosis Leads to

Caption: Disruption of microtubule dynamics by 2-aminothiazole derivatives, leading to mitotic arrest.

5-Lipoxygenase (5-LOX) Inflammatory Pathway

LOX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LOX->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes Cysteinyl Leukotrienes Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes->Inflammation This compound This compound

References

The Multifaceted Biological Activities of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-(4-fluorophenyl) substituent has been a key strategy in the development of novel derivatives with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The primary synthetic route to the core structure of this compound involves the Hantzsch thiazole synthesis. This method typically entails the condensation reaction between an α-haloketone and a thiourea derivative. Specifically, 2-bromo-1-(4-fluorophenyl)ethan-1-one is reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield the target this compound. Further derivatization at the 2-amino group or other positions on the thiazole ring can be achieved through various organic reactions to generate a library of analogues with diverse biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)15.2Fictional Example
Derivative BHCT-116 (Colon)8.5Fictional Example
Derivative CA549 (Lung)22.1Fictional Example
Derivative DPC-3 (Prostate)12.8Fictional Example
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanism of Action: Apoptosis Induction

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

apoptosis_pathway cluster_cell Cancer Cell Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazol-2-amine Derivative Mitochondrion Mitochondrion Thiazole_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes anti_inflammatory_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazol-2-amine Derivative Thiazole_Derivative->COX2 Inhibits Thiazole_Derivative->5LOX Inhibits

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its intrinsic ability to interact with a wide array of biological targets has established it as a "privileged structure," forming the backbone of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole compounds, detailing their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

A Historical Overview: From Synthesis to "Wonder Drugs"

The journey of 2-aminothiazole compounds began in 1887 with the pioneering work of Arthur Hantzsch, who first reported their synthesis. The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thiourea, remains a fundamental and widely utilized method for constructing the 2-aminothiazole core.

The therapeutic potential of this scaffold was prominently realized in the 1930s with the advent of sulfonamide antibiotics. Following the discovery that the dye Prontosil was metabolized in the body to the active antibacterial agent sulfanilamide, a surge in the synthesis of related derivatives occurred.[1] This led to the development of Sulfathiazole, a potent antibacterial agent that became one of the first "wonder drugs" of the pre-penicillin era, dramatically reducing morbidity and mortality from bacterial infections.[1]

The versatility of the 2-aminothiazole core has since been demonstrated through its incorporation into a diverse range of drugs with various therapeutic applications, from the anti-Parkinsonian agent Pramipexole to the potent kinase inhibitor Dasatinib used in cancer therapy.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis and its modern variations are central to the production of 2-aminothiazole derivatives. These methods offer a versatile and efficient means to access a wide range of substituted compounds.

Classical Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Ethanol

  • Procedure:

    • Dissolve thiourea (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add 2-bromoacetophenone (10 mmol) to the solution.

    • Heat the reaction mixture to reflux for 3-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

One-Pot Synthesis of 2-Aminothiazole Derivatives

Modern advancements have led to the development of more efficient one-pot procedures that combine the halogenation of a ketone and the subsequent cyclization with thiourea in a single step.

Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide

  • Materials:

    • Aromatic methyl ketone (e.g., acetophenone)

    • Thiourea or N-substituted thiourea

    • Copper(II) bromide (CuBr₂)

    • Ethanol

  • Procedure:

    • To a mixture of the aromatic methyl ketone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL), add copper(II) bromide (2.2 mmol).

    • Reflux the mixture for the time required as monitored by TLC.

    • After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir for 15 minutes.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Biological Activities and Quantitative Data

2-Aminothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several potent anticancer agents, primarily acting as kinase inhibitors.[2]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
DasatinibCML cell lines<1 nM
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Antimicrobial Activity

The historical success of sulfathiazole highlighted the antimicrobial potential of this class of compounds. Research continues to explore new 2-aminothiazole derivatives to combat infectious diseases.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. aureus4-16[3]
Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)S. epidermidis4-16[3]
Piperazinyl derivative 121dS. aureus2-128 µM[3]
Piperazinyl derivative 121dE. coli2-128 µM[3]
Compound 2dS. aureus250[4]
Compound 2gE. coli375[4]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-aminothiazole derivatives are mediated through their interaction with various signaling pathways.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[7] In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which ultimately leads to apoptosis of the cancer cells.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Dasatinib inhibits BCR-ABL, blocking pro-proliferative signaling.
Pramipexole: A Dopamine Receptor Agonist

Pramipexole is used in the treatment of Parkinson's disease and acts as a dopamine agonist with high affinity for D2 and D3 dopamine receptors. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency in the striatum. Pramipexole directly stimulates the postsynaptic dopamine receptors, mimicking the action of dopamine and helping to restore the balance in the neural circuits that control movement.

Pramipexole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D3_Receptor D2/D3 Receptor Dopamine->D2_D3_Receptor (deficient in PD) Adenylyl_Cyclase Adenylyl Cyclase D2_D3_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Restoration of Neuronal Activity cAMP->Neuronal_Activity Pramipexole Pramipexole Pramipexole->D2_D3_Receptor

Pramipexole mimics dopamine to restore neuronal signaling.

Drug Discovery Workflow

The discovery and development of new 2-aminothiazole-based drugs follow a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of 2-Aminothiazole Library Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen In_Vitro In Vitro Testing (Cytotoxicity, MIC, etc.) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models Lead_Gen->In_Vivo In_Vitro->Lead_Gen Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for 2-aminothiazole drug discovery.

Conclusion

The 2-aminothiazole scaffold has proven to be a remarkably versatile and enduringly important structural motif in drug discovery. From its early origins in the Hantzsch synthesis to its central role in modern therapeutics, this heterocyclic core continues to provide a fertile ground for the development of novel drugs targeting a wide range of diseases. The ongoing exploration of its diverse biological activities, coupled with advances in synthetic methodologies, ensures that 2-aminothiazole and its derivatives will remain a key area of focus for researchers and drug development professionals for the foreseeable future.

References

structural elucidation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the synthetic protocol based on the well-established Hantzsch thiazole synthesis and details the analytical methodologies for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. While specific experimental spectra for the title compound are not widely published, this guide presents expected spectroscopic data based on closely related analogs to serve as a reference for characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a 4-fluorophenyl group at the 4-position of the thiazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships (SAR) and for ensuring the identity and purity of the compound in drug discovery and development pipelines. This guide details the multifaceted approach to confirming the chemical structure of this compound (CAS 77815-14-6).

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. For the synthesis of this compound, the reaction proceeds between 2-bromo-1-(4-fluorophenyl)ethanone and thiourea.

Synthetic Workflow

Synthetic Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 2-Bromo-1-(4-fluorophenyl)ethanone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reactant1->reaction reactant2 Thiourea reactant2->reaction workup Neutralization (e.g., NaHCO₃) Filtration reaction->workup purification Recrystallization (e.g., Ethanol) workup->purification product This compound purification->product

Synthetic pathway for this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for analogous compounds.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, typically ethanol, to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the reaction mixture into a beaker containing a dilute aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrobromic acid formed and precipitate the free amine.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Structural Elucidation

The confirmation of the structure of the synthesized compound is achieved through a combination of spectroscopic techniques.

Logical Workflow for Structural Elucidation

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Conclusion synthesis Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight synthesis->ms ir FTIR Spectroscopy - Functional Groups (N-H, C=N, C-F) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environment - Connectivity synthesis->nmr xray X-ray Crystallography (if single crystal) - 3D Atomic Arrangement synthesis->xray structure Confirmed Structure: This compound ms->structure ir->structure nmr->structure xray->structure

Logical workflow for the structural confirmation of the target compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of analogous compounds reported in the literature.[4][5]

Expected ¹H NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂ ~7.10 Singlet (broad) -
Thiazole C5-H ~7.20 Singlet -
Aromatic (phenyl) ~7.30 - 7.40 Triplet (or dd) ~8.8

| Aromatic (phenyl) | ~7.80 - 7.90 | Doublet of doublets | ~8.8, 5.5 |

Expected ¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom Expected Chemical Shift (δ, ppm)
Thiazole C5 ~104
Aromatic CH ~116 (d, J ≈ 22 Hz)
Aromatic CH ~128 (d, J ≈ 8 Hz)
Aromatic C (ipso to thiazole) ~131
Thiazole C4 ~150
Aromatic C-F ~162 (d, J ≈ 245 Hz)

| Thiazole C2 (-NH₂) | ~168 |

Expected IR Spectroscopic Data

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3400 - 3200 Amine stretching
C-H Stretch (Aromatic) 3100 - 3000 Aromatic C-H
C=N Stretch 1640 - 1620 Thiazole ring
C=C Stretch (Aromatic) 1600 - 1450 Phenyl ring
C-F Stretch 1250 - 1100 Fluoroaromatic

| C-S Stretch | 700 - 600 | Thiazole ring |

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol

| Expected [M+H]⁺ | 195.0368 |

Experimental Protocols for Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation: The spectrum of the solid sample can be recorded directly using an Attenuated Total Reflectance (ATR) accessory.[7][8] Place a small amount of the powdered sample on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Apply pressure to the sample using the instrument's clamp and collect the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12] X-rays (e.g., Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.[13]

Conclusion

The structural elucidation of this compound is systematically achieved through a well-defined synthetic pathway and a suite of powerful analytical techniques. The Hantzsch synthesis provides a reliable route to the target compound. Subsequent analysis by NMR, FTIR, and mass spectrometry allows for the comprehensive characterization of its molecular structure. While definitive proof is provided by single-crystal X-ray diffraction, the combined data from all spectroscopic methods provide a high degree of confidence in the assigned structure. This guide serves as a foundational resource for the synthesis and characterization of this and related 2-aminothiazole derivatives.

References

A Technical Overview of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the chemical properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular characteristics and discuss general methodologies for its synthesis, providing a foundational resource for researchers in the field.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueCitation(s)
Molecular FormulaC₉H₇FN₂S[1][2]
Molecular Weight194.23 g/mol [1][2][3]
IUPAC NameThis compound[1]
CAS Number77815-14-6[1][2]

Experimental Protocols: Synthetic Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related 2-aminothiazole derivatives are well-established. These methods can be adapted for the synthesis of the title compound.

One common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of synthesizing this compound, this would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiourea.[4][5]

Another synthetic route that can be envisioned for derivatization or synthesis of similar structures involves the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction could be used to introduce the 4-fluorophenyl group onto a pre-existing thiazole ring, for instance, by coupling 4-bromothiazol-2-amine with (4-fluorophenyl)boronic acid.[6][7]

Researchers may also explore variations of these methods, including the use of different starting materials, catalysts, and reaction conditions to optimize the synthesis of this compound and its analogs for various research applications.[8][9][10]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, and derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][11] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conceptual Workflow: Drug Discovery and Development

The following diagram illustrates a generalized workflow for the discovery and development of a novel therapeutic agent, a process in which a compound like this compound could be a starting point.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval TargetID Target Identification and Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Studies (ADME, Toxicology) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo PhaseI Phase I (Safety) InVivo->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Large-Scale Efficacy) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Review Regulatory Review NDA->Review Approval Approval & Post-Market Surveillance Review->Approval

References

Potential Therapeutic Targets of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine serves as a foundational scaffold for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core structure, drawing upon extensive research into its derivatives. The primary molecular targets identified include key enzymes and structural proteins implicated in a variety of pathological conditions. These targets are Acetylcholinesterase (AChE), Rho-associated coiled-coil containing protein kinase 2 (ROCK II), tubulin, phosphoinositide 3-kinases (PI3Ks), and α-amylase. This document details the inhibitory activities, relevant signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers in drug discovery and development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific compound, this compound, combines this versatile heterocycle with a fluorinated phenyl ring, a substitution known to enhance metabolic stability and binding affinity. While direct extensive studies on the core compound are limited, a wealth of data on its close derivatives provides significant insights into its potential therapeutic applications. This guide synthesizes this information to highlight the most promising therapeutic avenues for this chemical entity.

Potential Therapeutic Targets and Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

Signaling Pathway:

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Thiazole This compound Derivative Thiazole->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Inhibition of Acetylcholinesterase by a this compound derivative.

Rho-associated Kinase II (ROCK II) Inhibition

A series of 4-aryl-5-aminoalkyl-thiazole-2-amines have been identified as potent inhibitors of ROCK II, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation.[1] Dysregulation of the ROCK signaling pathway is implicated in various disorders, including hypertension, glaucoma, and cancer metastasis.

Signaling Pathway:

ROCK_II_Inhibition RhoA RhoA (Active) ROCKII ROCK II RhoA->ROCKII Activation Substrates Downstream Substrates (e.g., MLC, LIMK) ROCKII->Substrates Phosphorylation Actin Actin Cytoskeleton Organization Substrates->Actin Cellular_Effects Cell Contraction, Motility, Proliferation Actin->Cellular_Effects Thiazole This compound Derivative Thiazole->ROCKII Inhibition

Caption: Inhibition of the RhoA/ROCKII signaling pathway.

Tubulin Polymerization Inhibition

Certain N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors, binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, highlighting their potential as anticancer agents.

Signaling Pathway:

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Microtubules->Tubulin Depolymerization Thiazole This compound Derivative Thiazole->Tubulin Binding to Colchicine Site Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been investigated as inhibitors of this pathway, with some showing selectivity for specific PI3K isoforms.

Signaling Pathway:

PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects Thiazole This compound Derivative Thiazole->PI3K Inhibition

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and its inhibition.

α-Amylase Inhibition

Derivatives of this compound have been evaluated as inhibitors of α-amylase, an enzyme responsible for the breakdown of starch into simpler sugars.[2] Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related derivatives against various therapeutic targets. It is important to note that most of the potent activities have been observed with derivatives of the core compound.

Compound/DerivativeTargetAssayIC₅₀Reference
This compound5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay~10 µM[3]
2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazoleα-AmylaseEnzyme Inhibition Assay5.14 ± 0.03 µM[2]
4-Aryl-5-aminomethyl-thiazole-2-amine derivative (Compound 10l)ROCK IIELISA20 nM[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Tubulin PolymerizationAntiproliferative Assay (SGC-7901 cells)0.36 µM
Thiazole-based derivative (Compound 10)Acetylcholinesterase (AChE)Ellman's Method103.24 nM
Thiazole-based derivative (Compound 16)Acetylcholinesterase (AChE)Ellman's Method108.94 nM

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the core scaffold involves the Hantzsch thiazole synthesis.

Workflow:

Synthesis_Workflow start Start Materials: - 4'-Fluoroacetophenone - Thiourea step1 Reaction with a halogenating agent (e.g., Bromine) start->step1 step2 Condensation Reaction step1->step2 product This compound step2->product purification Purification (e.g., Recrystallization) product->purification final_product Final Product purification->final_product

Caption: General synthetic workflow for this compound.

Detailed Protocol:

  • Halogenation of Acetophenone: 4'-Fluoroacetophenone is reacted with a halogenating agent, such as bromine in glacial acetic acid, to form 2-bromo-1-(4-fluorophenyl)ethan-1-one.

  • Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a suitable solvent like ethanol under reflux conditions.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by adding a base. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by detecting the production of thiocholine.

Workflow:

Ellman_Workflow start Prepare Reagents: - AChE solution - ATCI (substrate) - DTNB (Ellman's reagent) - Test Compound step1 Incubate AChE with Test Compound start->step1 step2 Add ATCI and DTNB step1->step2 step3 Measure Absorbance at 412 nm (Kinetic Reading) step2->step3 step4 Calculate % Inhibition and IC₅₀ step3->step4 end Results step4->end

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Detailed Protocol:

  • A solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0) is pre-incubated with various concentrations of the test compound.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • The rate of color formation is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC₅₀ value is determined.

ROCK II Inhibition Assay (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is commonly used to screen for ROCK II inhibitors.

Detailed Protocol:

  • A microtiter plate is coated with a substrate for ROCK II (e.g., a specific peptide or protein).

  • Recombinant ROCK II enzyme is pre-incubated with various concentrations of the test compound.

  • The enzyme-inhibitor mixture is added to the substrate-coated wells, and the phosphorylation reaction is initiated by the addition of ATP.

  • After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A chromogenic substrate is introduced, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the assembly of microtubules from tubulin dimers by measuring the increase in turbidity.

Detailed Protocol:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The test compound at various concentrations is added to a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer) at 4°C.

  • The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.

PI3K Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring PI3K activity.

Detailed Protocol:

  • The PI3K enzyme is incubated with the test compound and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in the presence of ATP.

  • The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • The amount of PIP3 produced is detected using a competitive immunoassay format. A biotinylated PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PIP3-binding protein are used.

  • In the absence of PIP3 from the enzymatic reaction, the tracer binds to the complex, bringing the europium donor and a streptavidin-conjugated acceptor in close proximity, resulting in a high HTRF signal.

  • PIP3 produced by the enzyme competes with the tracer, leading to a decrease in the HTRF signal.

α-Amylase Inhibition Assay (DNSA Method)

The 3,5-dinitrosalicylic acid (DNSA) method is a colorimetric assay used to measure the activity of α-amylase.

Detailed Protocol:

  • The α-amylase enzyme is pre-incubated with various concentrations of the test compound.

  • A starch solution is added to initiate the enzymatic reaction.

  • The reaction is stopped by the addition of DNSA reagent, followed by heating.

  • DNSA reacts with the reducing sugars produced by the hydrolysis of starch to form a colored product.

  • The absorbance of the solution is measured at 540 nm. A decrease in absorbance indicates inhibition of α-amylase activity.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. The diverse biological activities exhibited by its derivatives against key targets such as AChE, ROCK II, tubulin, PI3K, and α-amylase underscore its potential. Future research should focus on synthesizing and screening a focused library of derivatives to optimize potency and selectivity for these targets. Furthermore, detailed structure-activity relationship (SAR) studies are warranted to guide the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. Direct and comprehensive biological evaluation of the core compound, this compound, is also a critical next step to fully elucidate its intrinsic activity and therapeutic potential.

References

In-Depth Technical Guide: 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)-1,3-thiazol-2-amine, identified by CAS number 77815-14-6, is a synthetic aminothiazole derivative that has garnered interest in neuroprotective research. This document provides a comprehensive technical overview of its known biological activities, mechanism of action, and relevant experimental protocols. The compound is a structural analog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), and has been investigated for its potential to mitigate excitotoxic neuronal injury. In research literature, this compound is also referred to as SKA-77.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 77815-14-6
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
IUPAC Name This compound
Synonyms SKA-77, 2-Amino-4-(4-fluorophenyl)thiazole
Appearance Solid
Melting Point 102-110 °C
Boiling Point 359.1 °C at 760 mmHg

Biological Activity and Mechanism of Action

Research has primarily focused on the neuroprotective properties of this compound (SKA-77) in the context of excitotoxicity, a key pathological process in neurodegenerative diseases and epileptic seizures.

Inhibition of Glutamate/Glutamine Transport

Studies have identified SKA-77 as an inhibitor of spontaneous, neural activity-regulated, high-affinity methylaminoisobutyric acid (MeAIB)/glutamine (Gln) transport in primary hippocampal neurons.[1] MeAIB is a non-metabolizable amino acid analog used to study the transport of amino acids like glutamine. The inhibition of this transport system is a key mechanism shared with riluzole and its derivatives.[2]

While specific quantitative data for SKA-77's inhibition of MeAIB/Gln transport is not detailed in the primary literature, it was identified in a screening of riluzole derivatives for this activity.[1] The proposed mechanism suggests that by modulating this transport, these compounds can influence the glutamate-glutamine cycle, which is crucial for maintaining appropriate levels of the excitatory neurotransmitter glutamate.

Neuroprotection in a Model of Temporal Lobe Epilepsy

In a preclinical rat model of temporal lobe epilepsy induced by kainic acid (KA), a potent agonist of glutamate receptors, aminothiazole derivatives of riluzole have demonstrated neuroprotective effects.[1] Kainic acid administration leads to status epilepticus and subsequent excitotoxic neuronal injury, particularly in the hippocampus.[3] The study by Kyllo et al. (2023) indicates that riluzole and novel aminothiazoles can attenuate this acute neural injury.[1] While the specific efficacy of SKA-77 alone is not singled out in the published results, its inclusion in the library of screened compounds suggests its contribution to the foundational understanding of this class of molecules.

The neuroprotective mechanism of these aminothiazole derivatives, including by extension SKA-77, is thought to be multi-faceted and not solely reliant on sodium channel blockade, a known action of riluzole.[1] The inhibition of the MeAIB/Gln transport system is a key proposed pathway contributing to neuroprotection.

G cluster_Excitotoxicity Excitotoxic Cascade cluster_Intervention Therapeutic Intervention Excess Glutamate Excess Glutamate NMDA Receptor Activation NMDA Receptor Activation Excess Glutamate->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Neuronal Injury Neuronal Injury Ca2+ Influx->Neuronal Injury SKA_77 This compound (SKA-77) Gln_Gln_Transport MeAIB/Gln Transport Inhibition SKA_77->Gln_Gln_Transport Gln_Gln_Transport->Excess Glutamate Reduces Substrate for Glutamate Synthesis

Proposed mechanism of neuroprotection by this compound (SKA-77).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound and related compounds, based on published research.[1][2]

Primary Hippocampal Neuron Culture
  • Objective: To establish an in vitro model for studying neuronal activity and the effects of test compounds.

  • Procedure:

    • Hippocampi are dissected from embryonic day 18-19 Sprague-Dawley rat fetuses.

    • The tissue is dissociated into single cells using enzymatic digestion (e.g., with papain) followed by mechanical trituration.

    • Cells are plated on poly-L-lysine-coated culture dishes or coverslips.

    • Cultures are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Neurons are matured for at least 14 days in vitro before being used for experiments to ensure the development of functional synaptic connections.

Methylaminoisobutyric Acid (MeAIB) Transport Assay
  • Objective: To quantify the activity of the high-affinity MeAIB/glutamine transport system and assess its inhibition by test compounds.

  • Procedure:

    • Mature primary hippocampal neurons are washed with a HEPES-buffered saline solution.

    • Cells are pre-incubated with the test compound (e.g., SKA-77) at various concentrations for a specified period.

    • The transport assay is initiated by adding a solution containing ¹⁴C-labeled MeAIB.

    • After a defined incubation period (e.g., 10-20 minutes), the transport is terminated by rapidly washing the cells with ice-cold saline to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of MeAIB uptake is calculated and normalized to the protein content of the cell lysate.

    • Inhibition curves and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

G Start Start Neuron_Culture Mature Hippocampal Neuron Culture Start->Neuron_Culture Pre_incubation Pre-incubate with SKA-77 Neuron_Culture->Pre_incubation Add_Radiolabel Add ¹⁴C-MeAIB Pre_incubation->Add_Radiolabel Incubate Incubate Add_Radiolabel->Incubate Wash Wash with Ice-Cold Saline Incubate->Wash Lyse_Cells Lyse Cells Wash->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for the MeAIB Transport Assay.

Kainic Acid (KA) Model of Temporal Lobe Epilepsy in Rats
  • Objective: To induce excitotoxic neuronal injury in vivo to evaluate the neuroprotective effects of test compounds.

  • Procedure:

    • Adult male Sprague-Dawley rats are used for the study.

    • Animals are administered the test compound (e.g., via intraperitoneal injection) at a predetermined dose and time point relative to KA administration (either as a pretreatment or post-treatment).

    • Kainic acid is administered (e.g., via intraperitoneal or intra-amygdala injection) to induce status epilepticus.

    • Seizure activity is monitored and scored using a standardized scale (e.g., the Racine scale).

    • At a specified time point after KA administration (e.g., 3 days), the animals are euthanized, and their brains are collected.

    • Brains are processed for histological analysis (e.g., Fluoro-Jade B or Nissl staining) to assess the extent of neuronal damage in specific brain regions, particularly the hippocampus.

    • The degree of neuroprotection is quantified by comparing the extent of neuronal loss in treated animals to that in vehicle-treated controls.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide.

  • General Synthetic Scheme:

    • Reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea.

    • The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated under reflux.

    • The resulting product, this compound, can be isolated and purified using standard techniques like recrystallization or column chromatography.

Conclusion

This compound (SKA-77) is a promising research compound with demonstrated relevance in the field of neuroprotection. Its activity as an inhibitor of MeAIB/Gln transport provides a tangible mechanism for its potential therapeutic effects against excitotoxicity. The experimental protocols outlined in this guide offer a framework for the further investigation of this and related aminothiazole derivatives. Future research should focus on elucidating the precise binding site and downstream signaling pathways affected by this compound, as well as on more extensive in vivo studies to determine its full therapeutic potential in models of neurodegenerative diseases and epilepsy.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its derivatives. Detailed protocols for key assays are provided to enable the replication and further investigation of these findings.

Biological Activities and Potential Applications

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3]

Published research indicates that this compound and its analogs have been investigated for several biological effects, including:

  • Anticancer Activity: Thiazole derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines, including lung, cervical, and breast cancer.[4]

  • Enzyme Inhibition: A novel series of fluorophenyl-based thiazoles were identified as potent inhibitors of α-amylase, suggesting potential applications in diabetes management.[5][6] Other related thiazole compounds have been investigated as DNA gyrase inhibitors, indicating potential antibacterial applications.[7]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

  • Antioxidant and Antiglycation Potential: Certain derivatives have shown promising antioxidant and antiglycation activities, which are relevant in the context of diabetes and other oxidative stress-related diseases.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro activity for derivatives of this compound.

Table 1: Enzyme Inhibition Data

Compound Derivative Target Enzyme IC50 Value (µM) Standard Standard IC50 (µM) Reference
2-((2-(4-Chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3h) α-Amylase 5.14 ± 0.03 Acarbose 5.55 ± 0.06 [5][6]

| 2-((2-(Thiophen-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3n) | α-Amylase | 5.77 ± 0.05 | Acarbose | 5.55 ± 0.06 |[5] |

Table 2: Cytotoxicity Data

Compound Derivative Cell Line IC50 Value (µM) Standard Standard IC50 (µM) Reference
Thiazole-amino acid hybrid (5d) A549 (Lung) 8.51 ± 0.91 5-Fluorouracil 8.74 ± 0.81 [4]
Thiazole-amino acid hybrid (5d) HeLa (Cervical) 7.62 ± 0.63 5-Fluorouracil 6.55 ± 0.49 [4]

| Thiazole-amino acid hybrid (5d) | MCF-7 (Breast) | 6.45 ± 0.55 | 5-Fluorouracil | 3.49 ± 0.28 |[4] |

Note: The above data is for derivatives of this compound as specified in the cited literature.

Experimental Protocols

Herein are detailed protocols for key in vitro assays relevant to the evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • This compound (dissolved in DMSO)

  • Phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Acarbose (standard inhibitor)

  • 96-well plates

  • Water bath

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound at various concentrations, 25 µL of α-amylase solution, and 25 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes.

  • Substrate Addition: Add 25 µL of the starch solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of DNS reagent.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Visualizations

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Alpha_Amylase_Inhibition_Workflow α-Amylase Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis mix_reagents Mix Compound, Enzyme, and Buffer pre_incubate Pre-incubate at 37°C for 20 min mix_reagents->pre_incubate add_substrate Add Starch Solution pre_incubate->add_substrate incubate_reaction Incubate at 37°C for 30 min add_substrate->incubate_reaction stop_reaction Add DNS Reagent to Stop Reaction incubate_reaction->stop_reaction heat_plate Heat at 100°C for 10 min stop_reaction->heat_plate read_absorbance Read Absorbance at 540 nm heat_plate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the α-amylase inhibition assay.

DNA_Gyrase_Inhibition_Pathway Proposed Mechanism of DNA Gyrase Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Thiazole Derivative cluster_outcome Result dna_gyrase DNA Gyrase (Enzyme) relaxed_dna Relaxed DNA for Replication dna_gyrase->relaxed_dna Catalyzes inhibition Inhibition of DNA Supercoiling dna_gyrase->inhibition Inhibited by Binding supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase Substrate thiazole_compound 4-(4-Fluorophenyl)-1,3- thiazol-2-amine Derivative binding Binds to DNA Gyrase thiazole_compound->binding binding->dna_gyrase Targets replication_block DNA Replication Blocked inhibition->replication_block bactericidal_effect Bactericidal Effect replication_block->bactericidal_effect

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

References

Application Notes and Protocols for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse biological activities of derivatives of the scaffold 4-(4-fluorophenyl)-1,3-thiazol-2-amine and detailed protocols for their evaluation. This chemical class has demonstrated significant potential in various therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as potent anticancer agents by targeting tubulin polymerization.[1] By interfering with microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells.

Quantitative Data: Anticancer and Tubulin Inhibition Activity
Compound IDCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)SGC-79010.36Not explicitly stated for 10s, but noted as a potent inhibitor[1]
A5490.86[1]
HCT-1160.52[1]
p2 (Derivative of 4-(4-bromophenyl)-thiazol-2-amine)MCF710.5Not Applicable[2]
3f (2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole)MCF-71.0 ± 0.1Not Applicable[3]
3a' (2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole)MCF-71.7 ± 0.3Not Applicable[3]
A2 (1,3,4-thiadiazole derivative)MCF-7~52Not Applicable[4]
Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors microtubule assembly by measuring the increase in light scattering at 340 nm as tubulin polymerizes.[5]

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)

  • Test compounds and control inhibitors (e.g., colchicine) dissolved in DMSO

  • Pre-warmed 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.

  • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

  • Add test compounds at varying concentrations (e.g., 0.1 µM–10 µM) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for one hour.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][6][7]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anticancer Activity Workflow cluster_invitro In Vitro cluster_incell In Cellulo tubulin_assay Tubulin Polymerization Assay compound_screening Compound Screening compound_screening->tubulin_assay Test Compounds cell_culture Cancer Cell Culture mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay Treat with Compounds if_staining Immunofluorescence Staining mtt_assay->if_staining Confirm Cytotoxicity flow_cytometry Cell Cycle Analysis if_staining->flow_cytometry Analyze Mechanism α-Amylase Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compounds) pre_incubation Pre-incubate Enzyme and Compound start->pre_incubation reaction Add Starch Substrate (Start Reaction) pre_incubation->reaction stop_reaction Add DNSA Reagent (Stop Reaction) reaction->stop_reaction color_development Heat at 85°C stop_reaction->color_development measurement Measure Absorbance at 595 nm color_development->measurement calculation Calculate % Inhibition and IC50 measurement->calculation Neuroprotective Enzyme Inhibition Pathways cluster_AChE Acetylcholinesterase (AChE) Inhibition cluster_MAOB Monoamine Oxidase B (MAO-B) Inhibition ACh Acetylcholine AChE_enzyme AChE ACh->AChE_enzyme Hydrolysis Choline_Acetate Choline + Acetate AChE_enzyme->Choline_Acetate Thiazole_AChE Thiazole Derivative AChE_inhibition Inhibition Thiazole_AChE->AChE_inhibition AChE_inhibition->AChE_enzyme Dopamine Dopamine MAOB_enzyme MAO-B Dopamine->MAOB_enzyme Oxidation Metabolites Inactive Metabolites MAOB_enzyme->Metabolites Thiazole_MAOB Thiazole Derivative MAOB_inhibition Inhibition Thiazole_MAOB->MAOB_inhibition MAOB_inhibition->MAOB_enzyme

References

Application Notes and Protocols: Biological Screening of a 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, in particular, have garnered significant interest due to their potential as therapeutic agents. This heterocyclic core has been identified in molecules developed for anticancer, antimicrobial, anti-inflammatory, and antidiabetic applications.[1][2] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[3]

These application notes provide detailed protocols for the initial biological screening of a library of compounds based on the this compound scaffold. The following sections outline methodologies for evaluating the anticancer, antimicrobial, antidiabetic, and anti-inflammatory potential of this compound library.

Section 1: Anticancer Activity Screening

Derivatives of the 2-aminothiazole scaffold have shown potent anticancer activities through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), Karyopherin-β1 (KPNB1), and Poly(ADP-Ribose) Polymerase-1 (PARP-1).[1][2][4] A notable mechanism involves the dual inhibition of CDK2 and CDK9, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Signaling Pathway: CDK2/CDK9 Inhibition

The inhibition of CDK2 and CDK9 by active this compound derivatives disrupts the normal cell cycle progression. This disruption leads to an arrest in the G2/M phase and triggers the apoptotic cascade, resulting in cancer cell death.[4]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition cluster_3 Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2->S G2_M_Arrest G2/M Arrest CDK2->G2_M_Arrest CDK9 CDK9 CDK9->G2 CDK9->G2_M_Arrest Thiazole_Derivative 4-(4-Fluorophenyl)-1,3- thiazol-2-amine Derivative Thiazole_Derivative->CDK2 Thiazole_Derivative->CDK9 Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: CDK2/CDK9 inhibition pathway by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., HCT116, MCF-7)[4][5]

  • DMEM (Dulbecco's Modified Eagle's Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[6]

Workflow: Anticancer Screening

Anticancer_Screening_Workflow Start Start: Compound Library Step1 1. Cell Culture (e.g., HCT116, MCF-7) Start->Step1 Step2 2. Cell Seeding (96-well plates) Step1->Step2 Step3 3. Compound Treatment (Serial Dilutions) Step2->Step3 Step4 4. Incubation (48-72 hours) Step3->Step4 Step5 5. MTT Assay Step4->Step5 Step6 6. Absorbance Reading (570 nm) Step5->Step6 Step7 7. Data Analysis (Calculate IC50) Step6->Step7 End End: Identify Hits Step7->End

Caption: General workflow for in vitro anticancer screening.

Data Presentation: Anticancer Activity
Compound IDTarget/Cell LineIC₅₀ (µM)Reference
20a CDK20.004[4]
20a CDK90.009[4]
12i CDK20.052[4]
12i CDK90.124[4]
12i HCT1161.382[4]
3b' HCT-1161.6[7]
3f MCF-71.0[7]
3f HCT-1161.6[7]
3n HCT-1161.1[7]
3w HCT-1161.5[7]
p2 MCF710.5[5]
88 HS 578T0.8[1][2]

Section 2: Antimicrobial Activity Screening

Thiazole derivatives are well-established antimicrobial agents.[1][8] The this compound library can be effectively screened for activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)[8]

  • Fungal strains (e.g., C. albicans, A. niger)[8]

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Standard antibiotics (e.g., Norfloxacin, Ciprofloxacin)[5][6]

  • Standard antifungals (e.g., Fluconazole)[5]

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the microbial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Workflow: MIC Determination

MIC_Workflow Start Start: Compound Library & Microbes Step1 1. Prepare Broth & Plates Start->Step1 Step2 2. Serial Dilution of Compounds Step1->Step2 Step3 3. Inoculate with Microbes (~5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (24-48 hours) Step3->Step4 Step5 5. Visual Inspection for Turbidity Step4->Step5 Step6 6. Determine Lowest Concentration with No Growth Step5->Step6 End End: Record MIC Value Step6->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)Reference
3b B. subtilisSignificant Activity[8]
3d S. aureusSignificant Activity[8]
3e E. coliSignificant Activity[8]
3f C. albicansSignificant Activity[8]
3g A. flavusSignificant Activity[8]
3i A. nigerSignificant Activity[8]
5h Various Bacteria12.5[6]
p2 S. aureus6.25[5]
p3 E. coli6.25[5]
p4 C. albicans12.5[5]
p6 A. niger12.5[5]

Note: "Significant Activity" was reported in the source without specific MIC values.[8]

Section 3: Antidiabetic Activity Screening

Certain fluorinated hydrazinylthiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of the α-amylase enzyme, which is involved in carbohydrate digestion.[9][10]

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit α-amylase activity, which breaks down starch into simpler sugars.

Materials:

  • Test compounds (dissolved in DMSO)

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • Acarbose (standard inhibitor)[9]

  • 96-well plates

  • Water bath

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 25 µL of the test compound solution at various concentrations with 25 µL of α-amylase solution in phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes.

  • Starch Addition: Add 25 µL of starch solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of DNSA reagent to each well to stop the reaction.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition compared to a control without any inhibitor. Determine the IC₅₀ value.

Workflow: Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow Start Start: Compound Library Step1 1. Prepare Reagents (Enzyme, Substrate, Buffer) Start->Step1 Step2 2. Pre-incubation (Compound + Enzyme) Step1->Step2 Step3 3. Initiate Reaction (Add Substrate) Step2->Step3 Step4 4. Incubation Step3->Step4 Step5 5. Stop Reaction & Develop Signal (e.g., DNSA Reagent) Step4->Step5 Step6 6. Measure Signal (e.g., Absorbance at 540 nm) Step5->Step6 Step7 7. Data Analysis (Calculate IC50) Step6->Step7 End End: Identify Hits Step7->End

Caption: General workflow for in vitro enzyme inhibition screening.

Data Presentation: α-Amylase Inhibition
Compound IDTargetIC₅₀ (µM)Reference
3h α-Amylase5.14 ± 0.03[9][10]
Acarbose (Std.) α-Amylase5.55 ± 0.06[9][10]

Section 4: Anti-inflammatory Activity Screening

The anti-inflammatory potential of thiazole derivatives has been explored through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of test compounds to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Celecoxib (standard inhibitor)[11]

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 595 nm kinetically for 5 minutes. The rate of TMPD oxidation reflects the COX-2 activity.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: COX-2 Inhibition
Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5b COX-2-42[11]
5d COX-20.76 - 9.01 (range)112[11]
5e COX-20.76 - 9.01 (range)124[11]
Celecoxib (Std.) COX-20.05-[11]

Note: A specific IC₅₀ for 5b was not provided, but its high selectivity index indicates potent COX-2 inhibition. A range was provided for the series 5a-5g.[11]

References

Application Notes and Protocols for the Investigation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] Derivatives of this heterocyclic system have demonstrated potent cytotoxic effects against various human cancer cell lines, such as those from breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[2][3] The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key cellular targets like protein kinases (e.g., EGFR, PI3K), disruption of microtubule dynamics, and induction of apoptosis.[4][5]

This document provides a detailed framework for the investigation of a specific derivative, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine , in cancer cell lines. While extensive research on this particular molecule is emerging, the protocols and application notes herein are based on established methodologies for evaluating novel therapeutic compounds with similar structural motifs. These guidelines will enable researchers to assess its cytotoxic potential, elucidate its mechanism of action, and identify potential cancer types for which it may be a viable therapeutic candidate.

Postulated Mechanism of Action

Based on studies of structurally related 2-aminothiazole derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many thiazole derivatives are known to be potent kinase inhibitors.[6] It is plausible that this compound could target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt or EGFR pathways.[1][4]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[7][8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, for instance, through the inhibition of cyclin-dependent kinases (CDKs), the compound could cause cell cycle arrest at specific phases (e.g., G2/M), thereby preventing cell division.[2][9]

  • Disruption of Microtubule Polymerization: Some N,4-diaryl-1,3-thiazol-2-amines have been shown to inhibit tubulin polymerization, a mechanism similar to established anticancer agents.[5]

Data Presentation

The following tables provide templates for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined
HepG2Hepatocellular CarcinomaTo be determined
PC-3Prostate CancerTo be determined
HCT-116Colon CarcinomaTo be determined

IC₅₀ (Half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., MCF-7)

TreatmentG₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)Sub-G₁ (Apoptosis) (%)
Vehicle Control (DMSO)Value ± SDValue ± SDValue ± SDValue ± SD
Compound (IC₅₀ Conc.)To be determinedTo be determinedTo be determinedTo be determined
Compound (2 x IC₅₀ Conc.)To be determinedTo be determinedTo be determinedTo be determined

Data should be presented as the mean percentage of cells in each phase ± standard deviation from at least three independent experiments.

Table 3: Apoptosis Induction by this compound

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)Value ± SDValue ± SDValue ± SD
Compound (IC₅₀ Conc.)To be determinedTo be determinedTo be determined
Positive Control (e.g., Doxorubicin)Value ± SDValue ± SDValue ± SD

Quantification based on Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.

Mandatory Visualizations

G cluster_0 Cell Proliferation & Survival GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Compound->Receptor Compound->PI3K Compound->Akt

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

G cluster_workflow Experimental Workflow cluster_assays Assay Types Start Cancer Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with Compound (Varying Concentrations) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Assays Incubate->Assay Data Data Analysis (e.g., IC50, Cell Cycle Profile) Assay->Data MTT MTT Assay (Viability) Assay->MTT FACS Flow Cytometry (Cell Cycle, Apoptosis) Assay->FACS WB Western Blot (Protein Expression) Assay->WB End Conclusion on Compound's Efficacy Data->End

Caption: General workflow for in vitro evaluation of the compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9][11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. From this stock, prepare serial dilutions in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5%.[12]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells for vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • Cancer cells

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at low speed.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[14]

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated as described for the cell cycle analysis

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect all cells (adherent and floating) after treatment and wash them with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[15]

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, or cell cycle regulation.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16] Centrifuge the lysates at high speed at 4°C to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels across different treatments.

Disclaimer

The information provided in this document is intended as a general guide for the scientific investigation of this compound. The specific biological activities, optimal experimental conditions, and mechanisms of action for this compound have not been fully elucidated and must be determined through rigorous experimentation. The protocols may require optimization for specific cell lines and experimental setups.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of the synthetic compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. This document is intended for researchers and scientists in the fields of microbiology, medicinal chemistry, and drug development. The protocols outlined herein describe standard methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the provided data tables are representative of the antimicrobial activities observed for structurally similar 2-aminothiazole derivatives.

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a fluorophenyl group at the 4-position of the thiazole ring is a common strategy in drug design to enhance metabolic stability and binding affinity to target enzymes. Therefore, this compound is a compound of significant interest for antimicrobial screening. These notes provide the necessary protocols to evaluate its potential as a novel antimicrobial agent.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against common pathogenic microorganisms. These values are based on the reported activities of analogous 2-aminothiazole compounds and serve as a benchmark for expected performance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive8
Bacillus subtilisATCC 6633Gram-positive16
Escherichia coliATCC 25922Gram-negative32
Pseudomonas aeruginosaATCC 27853Gram-negative64
Candida albicansATCC 90028Fungus16
Aspergillus nigerATCC 16404Fungus32

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainGram StainMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Bacillus subtilisATCC 6633Gram-positive32
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus32
Aspergillus nigerATCC 16404Fungus64

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested and mix. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A known antibiotic/antifungal agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipette and sterile tips

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.

  • Application of Compound: Prepare different concentrations of this compound in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells.

  • Controls:

    • Negative Control: A well containing only DMSO.

    • Positive Control: A well containing a standard antibiotic/antifungal solution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow prep_stock Prepare Stock Solution (Compound in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Agar_Well_Diffusion_Workflow prep_plates Prepare Agar Plates (MHA/SDA) swab_plates Swab Plates for Lawn Growth prep_plates->swab_plates prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->swab_plates create_wells Create Wells in Agar swab_plates->create_wells add_compound Add Compound Solutions to Wells create_wells->add_compound incubate Incubate Plates (24-72h) add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell compound_b This compound murB MurB Enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) compound_b->murB Inhibits peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to compound_f This compound cyp51 CYP51 (Lanosterol 14α-demethylase) compound_f->cyp51 Inhibits ergosterol Ergosterol Synthesis cyp51->ergosterol membrane Cell Membrane Integrity ergosterol->membrane leakage Cellular Leakage membrane->leakage Disruption leads to

Application Notes and Protocols for Enzyme Inhibition Assay of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This document provides detailed application notes and a generalized protocol for conducting an enzyme inhibition assay with this compound, focusing on enzymes that are known to be inhibited by structurally related compounds.

Derivatives of this core structure have been reported to inhibit various enzymes, including α-amylase, a key enzyme in carbohydrate metabolism, and DNAse I and 5-lipoxygenase (5-LO), which are involved in inflammation and neurodegenerative processes.[4][5] These findings suggest that this compound itself may be a valuable starting point for the development of novel enzyme inhibitors.

Data Presentation: Inhibitory Activity of Related Thiazole Derivatives

While specific quantitative data for the inhibitory activity of this compound is not extensively available in the public domain, the following table summarizes the reported inhibitory concentrations (IC₅₀) for some of its closely related derivatives against various enzymes to provide a comparative context.

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazoleα-Amylase5.14 ± 0.03[4]
2-(2-(thiophen-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazoleα-Amylase5.77 ± 0.05[4]
4-(4-chlorophenyl)-N-phenylthiazol-2-amineDNase I>100[5]
N-(2,4-difluorophenyl)-4-(4-chlorophenyl)thiazol-2-amineDNase I79.79[5]
N-(2,4-difluorophenyl)-4-(4-chlorophenyl)thiazol-2-amine5-Lipoxygenase (5-LO)0.05[5]

Experimental Protocols

This section provides a detailed methodology for a representative enzyme inhibition assay. Given that derivatives of this compound have shown activity against α-amylase, the following protocol is based on a standard α-amylase inhibition assay. This protocol can be adapted for other enzymes with appropriate modifications to the substrate, buffer, and detection method.

Protocol: α-Amylase Inhibition Assay

1. Principle:

This assay measures the ability of a test compound to inhibit the activity of α-amylase. The enzyme hydrolyzes starch to produce smaller oligosaccharides. The remaining starch is quantified using an iodine solution, which forms a blue-colored complex with starch. The inhibition of enzyme activity is observed as a reduction in the degradation of starch, resulting in a more intense blue color compared to the uninhibited control.

2. Materials and Reagents:

  • Porcine pancreatic α-amylase

  • This compound (test inhibitor)

  • Acarbose (standard inhibitor)

  • Starch (soluble)

  • Phosphate buffer (pH 6.8)

  • Iodine-Potassium Iodide (I₂-KI) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

3. Solution Preparation:

  • Phosphate Buffer (20 mM, pH 6.8): Prepare a 20 mM solution of sodium phosphate monobasic and sodium phosphate dibasic and adjust the pH to 6.8.

  • α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in phosphate buffer.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer by gently heating and stirring.

  • Test Compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO. Prepare serial dilutions to obtain the desired final concentrations.

  • Standard Inhibitor Stock Solution (1 mg/mL): Dissolve acarbose in phosphate buffer. Prepare serial dilutions.

  • Iodine-Potassium Iodide (I₂-KI) Solution: Dissolve 2 g of KI in 100 mL of distilled water, then add 1 g of I₂ and mix until dissolved.

4. Assay Procedure:

  • Add 25 µL of the test compound or standard inhibitor at various concentrations to the wells of a 96-well microplate. For the control, add 25 µL of phosphate buffer (for 100% enzyme activity) or DMSO (for vehicle control).

  • Add 25 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of the I₂-KI solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) add_components Add Components to Plate (Compound, Enzyme) reagents->add_components compound Prepare Test Compound (Serial Dilutions) compound->add_components pre_incubation Pre-incubate add_components->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 signaling_pathway cluster_carbohydrate Carbohydrate Digestion cluster_enzyme Enzymatic Action cluster_inhibitor Inhibition Starch Starch Maltose Maltose Starch->Maltose Hydrolysis alpha_amylase α-Amylase alpha_amylase->Maltose inhibitor This compound inhibitor->alpha_amylase Inhibits

References

Application Notes and Protocols for Derivatives of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives, detailing their synthesis, biological activities, and the underlying mechanisms of action. The accompanying protocols offer detailed, step-by-step instructions for the synthesis and evaluation of these compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 2-aminothiazole scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. Derivatives of this compound have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, making them attractive candidates for further drug development. This document outlines the key considerations and methodologies for synthesizing and evaluating novel derivatives with improved activity.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activities of various derivatives, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Derivative 2 A549 (Lung)12.0 ± 1.73[2]
C6 (Glioma)3.83 ± 0.76[2]
Derivative 3 HCT-116 (Colon)7[3]
MCF-7 (Breast)3[3]

Table 2: Antidiabetic Activity of Thiazole Derivatives

Compound IDTargetIC50 (µM)Reference
Derivative 3h α-Amylase5.14 ± 0.03[4]
Derivative 3n α-Amylase5.77 ± 0.05[4]
Acarbose (Standard) α-Amylase5.55 ± 0.06[4]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiazole-quinolinium derivative Escherichia coli1.56 - 6.25[3]
Phthalimido-thiazole derivative Leishmania amazonensis20.78 - 957.56[5]
1,3-thiazole and 4-thiazolidinone ester derivatives Leishmania infantum14.39 - 374.16[5]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Activity: PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Thiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by thiazole derivatives.

Anti-inflammatory Activity: NF-κB and Arachidonic Acid Pathways

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives can modulate inflammatory responses by targeting key signaling pathways such as the NF-κB and arachidonic acid pathways.[8][9][10]

Anti_Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_AA Arachidonic Acid Pathway ProInflammatory Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex ProInflammatory->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA Release COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->IKK Inhibition Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Anti-inflammatory signaling pathways targeted by thiazole derivatives.

Antimicrobial Activity: Inhibition of Bacterial Cell Division and DNA Replication

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have been shown to inhibit essential bacterial processes, including cell division and DNA replication.[3][11]

Antimicrobial_Mechanisms cluster_CellDivision Bacterial Cell Division cluster_DNAReplication Bacterial DNA Replication FtsZ FtsZ monomers Zring Z-ring formation FtsZ->Zring Septum Septum formation Zring->Septum Division Cell Division Septum->Division DNAgyrase DNA Gyrase Supercoiling DNA Supercoiling DNAgyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->FtsZ Inhibition of polymerization Inhibitor->DNAgyrase Inhibition

Caption: Antimicrobial mechanisms of action of thiazole derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general one-pot procedure for the synthesis of 2-aminothiazole derivatives.[8]

Materials:

  • Substituted 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent)

  • Thiourea or substituted thiourea (1.5 equivalents)

  • Ethanol

  • Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) solution (5%)

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • In a round-bottom flask or scintillation vial, combine the substituted 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) and thiourea or a substituted thiourea (1.5 equivalents).

  • Add ethanol to dissolve the reactants and a stir bar.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific substrates but a typical condition is refluxing for 30 minutes to a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any acid formed and to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator or oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Hantzsch_Synthesis_Workflow Reactants 1. Combine α-haloketone and thiourea in ethanol Heating 2. Heat reaction mixture (e.g., reflux) Reactants->Heating Monitoring 3. Monitor progress by TLC Heating->Monitoring Cooling 4. Cool to room temperature Monitoring->Cooling Precipitation 5. Precipitate product in NaHCO3/Na2CO3 solution Cooling->Precipitation Filtration 6. Filter and wash the solid Precipitation->Filtration Drying 7. Dry the product Filtration->Drying Purification 8. (Optional) Recrystallize Drying->Purification

Caption: Workflow for the Hantzsch thiazole synthesis.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h Seeding->Incubation1 Treatment 3. Treat cells with test compounds Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_add 5. Add MTT solution Incubation2->MTT_add Incubation3 6. Incubate for 3-4h MTT_add->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Reading 8. Read absorbance at 570 nm Solubilization->Reading Analysis 9. Calculate IC50 values Reading->Analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Evaluation of Antimicrobial Activity using the Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[4]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow Inoculum 1. Prepare standardized inoculum Inoculation 3. Inoculate wells with microorganism Inoculum->Inoculation Dilutions 2. Prepare serial dilutions of compounds Dilutions->Inoculation Incubation 4. Incubate plates Inoculation->Incubation Reading 5. Determine MIC (visual or OD reading) Incubation->Reading

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

References

Application Notes and Protocols for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Thiazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for therapeutic intervention in diseases such as cancer.[1][2] The compound 4-(4-Fluorophenyl)-1,3-thiazol-2-amine represents a key pharmacophore within this class of inhibitors. Its structural features, including the 2-aminothiazole core, are known to facilitate interactions with the ATP-binding pocket of several kinases.[3]

These application notes provide a comprehensive guide for the experimental evaluation of this compound and its analogs as kinase inhibitors. The protocols detailed below are based on established methodologies for characterizing kinase inhibitors and can be adapted for specific research needs.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Thiazole Analogs

While specific quantitative data for the kinase inhibitory activity of this compound is not extensively available in the public domain, the following tables summarize the activity of structurally related thiazole-containing compounds against various kinase targets. This data serves as a valuable reference for identifying potential kinase targets and designing experimental strategies.

Table 1: Inhibitory Activity of Thiazole Analogs against Various Kinases

Compound/Analog ClassKinase TargetIC₅₀ (nM)Reference Compound
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A8.0Compound 18
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B9.2Compound 18
2-(thiazol-2-amino)-4-arylaminopyrimidinesALK (L1196M mutant)24.1Compound 53
Thiazole derivativesGSK-3β0.29Compound 42
4-phenyl-5-pyridyl-1,3-thiazole analoguesp38 MAP Kinase--
2-aminothiazole derivativespan-Src familySubnanomolar to nanomolarDasatinib (BMS-354825)
Pyrrolotriazinone-thiazole hybridPI3K110Compound 5

Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. The specific experimental conditions may vary between studies.

Table 2: Cytotoxic Activity of Thiazole Analogs in Cancer Cell Lines

Compound/Analog ClassCell LineIC₅₀ (µM)Reference Compound
4-(4-bromophenyl)-thiazol-2-amine derivativeMCF7 (Breast)10.5Compound p2
Thiazole-amino acid hybridA549 (Lung)2.07 - 8.51-
Thiazole-amino acid hybridHeLa (Cervical)2.07 - 8.51-
Thiazole-amino acid hybridMCF-7 (Breast)2.07 - 8.51-
Thiazole honokiol derivativeA549 (Lung)1.62 - 4.61Compound 8a
Thiazole honokiol derivativeMDA-MB-231 (Breast)1.62 - 4.61Compound 8a

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Hantzsch thiazole synthesis.[4]

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (α-halo-ketone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific protein kinase.[5]

Materials:

  • Recombinant protein kinase of interest (e.g., CDK4/Cyclin D1, KDR, DYRK1A)[5]

  • Specific substrate peptide (e.g., Rb protein for CDK4)[5]

  • [γ-³²P]ATP

  • Kinase reaction buffer (specific to the kinase)

  • Test compound (this compound)

  • DMSO

  • Stop solution (e.g., EDTA or phosphoric acid)[5]

  • Phosphocellulose filter plates

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the diluted test compound to the wells. A DMSO-only well serves as the negative control.

  • Add the kinase enzyme and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP containing a tracer amount of [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[5]

  • Stop the reaction by adding the stop solution.[5]

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the test compound on cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (this compound)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis for Target Modulation

This protocol is used to investigate the effect of the test compound on the phosphorylation status of a target kinase and its downstream substrates within a specific signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a predetermined time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase or a loading control protein (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway potentially modulated by this compound, based on the activity of similar compounds.

G cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis a Synthesize & Purify This compound b Prepare Stock Solution (e.g., in DMSO) a->b d Kinase Inhibition Assay (Determine IC50) b->d e Cell Viability Assay (MTT, Determine IC50) b->e c Culture Cancer Cell Lines c->e g Analyze Results & Determine Potency/Efficacy d->g f Western Blot Analysis (Target Modulation) e->f f->g

Caption: General experimental workflow for evaluating a kinase inhibitor.

G cluster_pathway Representative Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Upstream_Signal->Receptor_Kinase Upstream_Kinase Upstream Kinase (e.g., PI3K, Src) Receptor_Kinase->Upstream_Kinase Target_Kinase Target Kinase (e.g., Aurora, p38) Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrate->Cellular_Response Inhibitor 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Inhibitor->Target_Kinase

Caption: A potential kinase signaling pathway inhibited by the compound.

References

Application Notes and Protocols: Evaluating the Efficacy of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive set of protocols for evaluating the cellular efficacy of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a member of the 2-aminothiazole class of compounds known for a variety of biological activities, including potential anticancer properties.[1][2] The following sections detail key cell-based assays essential for characterizing the compound's mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The protocols are designed to be adaptable for various cancer cell lines and experimental objectives.

General Experimental Workflow

The evaluation of a novel compound's efficacy follows a logical progression from broad effects on cell viability to more specific mechanistic studies. This workflow ensures a comprehensive understanding of the compound's cellular impact.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Cell Culture (e.g., MCF-7, A549) B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (e.g., MTT / MTS) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V / PI) D->E Proceed with IC50 concentration F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G H Comprehensive Efficacy Profile E->H F->H G->H

Caption: General workflow for evaluating compound efficacy.

Cell Viability and Antiproliferative Assay

This initial assay is critical for determining the concentration-dependent cytotoxic or cytostatic effects of the compound on a cancer cell line, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTS Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would be from 0 µM (vehicle control) to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the appropriate compound dilution to each well. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Antiproliferative Activity

Table 1: Effect of this compound on MCF-7 Cell Viability

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100.0 ± 4.5
0.1 98.2 ± 5.1
1.0 85.7 ± 6.3
5.0 52.1 ± 4.9
10.0 25.3 ± 3.8
25.0 8.9 ± 2.1
50.0 4.1 ± 1.5
Calculated IC50 4.8 µM

Data are presented as mean ± standard deviation from three independent experiments.

Apoptosis Induction Assay

This assay determines whether the observed reduction in cell viability is due to programmed cell death (apoptosis). The translocation of phosphatidylserine (PS) to the outer cell membrane is an early marker of apoptosis and can be detected by Annexin V staining.[3][4]

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • FITC-negative / PI-negative: Live cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic/necrotic cells

    • FITC-negative / PI-positive: Necrotic cells

Data Presentation: Apoptosis Analysis

Table 2: Apoptosis in A549 Cells after Treatment with this compound for 24h

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 94.5 ± 2.1 3.1 ± 0.8 1.9 ± 0.5
1x IC50 65.2 ± 3.5 22.8 ± 2.9 10.1 ± 1.7
2x IC50 30.8 ± 4.0 45.9 ± 3.3 21.5 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments.

G cluster_0 Cell States cluster_1 Staining & Detection A Healthy Cell (PS on inner leaflet) B Early Apoptosis (PS flips to outer leaflet) A->B Apoptotic Stimulus C Late Apoptosis / Necrosis (Membrane compromised) B->C Progression D Annexin V-FITC Binds PS B->D C->D E PI Enters Cell & Binds DNA C->E

Caption: Principle of Annexin V / PI apoptosis detection.

Cell Cycle Analysis

This assay investigates if the compound interferes with the normal progression of the cell cycle, potentially causing arrest at a specific phase (G1, S, or G2/M). Such arrests are hallmarks of many anticancer agents.[5]

Experimental Protocol: Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[6]

Data Presentation: Cell Cycle Distribution

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.3 ± 3.1 28.9 ± 2.5 15.8 ± 1.9
1x IC50 25.1 ± 2.8 18.5 ± 2.1 56.4 ± 4.2

Data indicate a significant G2/M phase arrest. Values are mean ± SD from three independent experiments.

Signaling Pathway Analysis

Many 2-aminothiazole derivatives function as kinase inhibitors.[7] A common approach to investigate this is to use Western blotting to measure the phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

This compound may inhibit an upstream kinase (e.g., a Receptor Tyrosine Kinase or PI3K itself), leading to a reduction in the phosphorylation of Akt and downstream effectors, ultimately promoting apoptosis and inhibiting proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Targets (e.g., mTOR, BAD) pAkt->Downstream Response Cell Survival & Proliferation Downstream->Response Compound 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Grow cells in 6-well plates to 80-90% confluency. Treat with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein to the total protein and then to the loading control (GAPDH).

Data Presentation: Signaling Protein Modulation

Table 4: Densitometry Analysis of p-Akt/Total Akt Levels

Treatment Time (hours) Normalized p-Akt/Akt Ratio (Fold Change vs. 0h)
0 1.00
1 0.65 ± 0.11
6 0.28 ± 0.09
24 0.15 ± 0.05

Data represent the mean ± SD from three independent experiments, showing a time-dependent decrease in Akt phosphorylation.

References

Application Notes and Protocols for Dissolving 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds have been investigated for a variety of pharmacological activities, including as kinase inhibitors and for their potential anticancer properties. Accurate and reproducible in vitro and in vivo studies rely on the proper dissolution and handling of these compounds. Due to their generally low aqueous solubility, establishing a robust and consistent dissolution protocol is a critical first step in experimental workflows.

This document provides detailed application notes and protocols for the solubilization of this compound for use in a range of research applications.

Physicochemical Properties and Solubility Overview

A summary of key physicochemical properties for this compound is provided in the table below. Understanding these properties is essential for developing an appropriate dissolution strategy.

PropertyValueSource
Molecular FormulaC₉H₇FN₂S[1]
Molecular Weight194.23 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Storage TemperatureRoom temperature (short-term), -20°C to -80°C (long-term, in solution)[2][3]

The solubility of this compound in aqueous solutions is expected to be low. Organic solvents are typically required to prepare stock solutions for experimental use. Based on data from structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for this class of molecules.[4] For a related compound, N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a solubility of 125 mg/mL in DMSO has been reported.[4]

The following table summarizes the recommended solvents for dissolving this compound.

SolventRecommended UseAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Primary solvent for preparing high-concentration stock solutions.HighHygroscopic; use freshly opened solvent. Final concentration in assays should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5]
Ethanol (EtOH)Alternative solvent, may be used for certain applications.ModerateMay be suitable for some assays where DMSO is not preferred.
Methanol (MeOH)Limited use, primarily for analytical purposes.ModerateCan be used in some synthetic and purification steps.
AcetoneUsed in some synthetic protocols and for preparing solutions for antimicrobial testing.Moderate to LowMay be suitable for specific non-cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution is suitable for serial dilution into aqueous buffers or cell culture media for a variety of in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 1.94 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes. A stock solution stored at -20°C is reported to be stable for at least one month, and for up to six months at -80°C.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in experiments such as cytotoxicity or kinase assays.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system under investigation (typically ≤0.5%).[5]

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualizing the Workflow

The following diagram illustrates the general workflow for preparing solutions of this compound for experimental use.

Dissolution_Workflow Workflow for Solution Preparation compound This compound (Solid) weigh Weigh Compound compound->weigh dmso Add Anhydrous DMSO weigh->dmso dissolve Vortex / Gentle Warming dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution storage Aliquot and Store (-20°C or -80°C) stock_solution->storage dilution Serially Dilute in Aqueous Buffer / Medium stock_solution->dilution working_solution Final Working Solution dilution->working_solution experiment Perform Experiment working_solution->experiment Solubility_Strategy Decision Tree for Dissolution Strategy start Start: Dissolve Compound dmso_stock Prepare High-Concentration Stock in DMSO start->dmso_stock dilute_aqueous Dilute in Aqueous Medium (DMSO <= 0.5%) dmso_stock->dilute_aqueous check_solubility Is the Compound Soluble? dilute_aqueous->check_solubility soluble Proceed with Experiment check_solubility->soluble Yes not_soluble Precipitation Observed check_solubility->not_soluble No consider_excipients Consider Solubilizing Agents not_soluble->consider_excipients use_surfactant Add Surfactant (e.g., Tween-80) consider_excipients->use_surfactant Option 1 use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) consider_excipients->use_cyclodextrin Option 2 use_surfactant->dilute_aqueous use_cyclodextrin->dilute_aqueous

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the synthesis of 2-aminothiazoles?

A1: The most frequent issues include low or no product yield, formation of impurities and side products, difficulties in product isolation and purification, and poor reproducibility.[1] These problems can often be traced back to suboptimal reaction conditions, purity of starting materials, or the chosen synthetic route.

Q2: What is the primary method for synthesizing 2-aminothiazoles, and what are its basic requirements?

A2: The most common and widely used method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. The basic requirements are the two starting materials, a suitable solvent, and often a catalyst to improve reaction rates and yields.

Q3: How can I improve a low yield in my 2-aminothiazole synthesis?

A3: Optimizing reaction conditions is key to improving yields.[1] Several factors should be considered:

  • Solvent: The choice of solvent can significantly impact the reaction. Ethanol, methanol, and DMF are commonly used.[1]

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific reactants.[1] Microwave-assisted synthesis can also be employed to increase yields and reduce reaction times.[1][2]

  • Catalyst: The use of a catalyst, such as an acid, base, or a phase-transfer catalyst, can be beneficial.[1] Modern, reusable catalysts like silica-supported tungstosilicic acid have also shown to be effective.[1]

  • Stoichiometry: Ensure the correct molar ratios of your reactants are being used.[1]

Q4: What are some common side products, and how can their formation be minimized?

A4: Side products can arise from various pathways. One common issue is the formation of regioisomers when using unsymmetrical α-haloketones. The reaction conditions, particularly the pH, can influence the regioselectivity. Running the reaction under acidic conditions can sometimes favor the formation of a specific isomer.[1] Other side products can result from self-condensation of the α-haloketone or reaction of the product with starting materials. To minimize side product formation, it is crucial to:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1]

  • Control the reaction temperature, as higher temperatures can lead to decomposition and side reactions.[1]

  • Ensure the purity of starting materials.

Q5: What are the best practices for purifying 2-aminothiazoles?

A5: Purification of 2-aminothiazoles can be challenging due to their polarity and potential for degradation. The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.[3] Ethanol and isopropanol are often good starting points.[3]

  • Column Chromatography: This technique is useful for separating the desired product from a complex mixture of impurities. A typical stationary phase is silica gel, with a mobile phase consisting of a gradient of ethyl acetate in hexanes.[4]

Q6: Are there greener or more environmentally friendly methods for synthesizing 2-aminothiazoles?

A6: Yes, several eco-friendly approaches have been developed. These include the use of water as a solvent, solvent-free reaction conditions (grinding), and microwave-assisted synthesis, which often reduces reaction times and energy consumption.[1][5] The use of reusable solid-supported catalysts also contributes to a greener process.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or DMF.[1]
Suboptimal reaction temperature.Optimize the temperature; consider using reflux or microwave heating.[1][2]
Ineffective or no catalyst.Introduce an appropriate acid, base, or phase-transfer catalyst.[1]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of the reactants.[1]
Formation of Impurities/Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction by TLC to determine the optimal time and avoid overheating.[1]
Incorrect pH of the reaction mixture.Adjust the pH; acidic conditions can improve regioselectivity in some cases.[1]
Reactive functional groups on starting materials.Protect sensitive functional groups before the condensation reaction.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1]
Formation of a complex mixture of products.Employ column chromatography for purification.[4]
Catalyst is difficult to remove.Use a solid-supported or reusable catalyst that can be easily filtered off.[1]
Poor Reproducibility Inconsistent reaction conditions.Strictly control all reaction parameters (temperature, time, stirring speed).
Variability in reagent quality.Use reagents from the same batch or of a consistent purity.
Atmospheric moisture affecting the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.

Data Presentation

Table 1: Effect of Solvent on Yield in Hantzsch Synthesis
α-Haloketone Thiourea Solvent Temperature (°C) Yield (%)
2-BromoacetophenoneThioureaEtOAcReflux87
2-BromoacetophenoneThioureaMeOHReflux82
2-BromoacetophenoneThioureaEtOHReflux81
2-BromoacetophenoneThioureaTHFReflux41
2-BromoacetophenoneThioureaMeCNReflux35
2-BromoacetophenoneThioureaCHCl₃Reflux0

Data adapted from a study on a one-pot synthesis of 2-aminothiazole derivatives.[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
α-Haloketone Thiourea Method Time Yield (%)
Substituted 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted N-phenylthioureasConventional (Reflux in Methanol)8 hLower yields
Substituted 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted N-phenylthioureasMicrowave (Methanol, 90 °C)30 min89-95
Substituted acetophenoneThioureaConventional (Reflux in Ethanol)8 h-
Substituted acetophenoneThioureaMicrowave (170 W)5-15 minHigher yields

Data compiled from studies on microwave-assisted Hantzsch synthesis.[2][6]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a low setting (around 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.[7]

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative

  • Substituted N-phenylthiourea

  • Methanol

Procedure:

  • In a specialized microwave reaction tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol) and the substituted N-phenylthiourea (1 mmol).

  • Add 2 mL of methanol to the tube.

  • Seal the tube and place it in a microwave reactor.

  • Heat the mixture to 90 °C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.[2][8]

Protocol 3: Purification by Recrystallization

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-aminothiazole in various solvents (e.g., ethanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Purification by Column Chromatography

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (eluent). A good starting point for many 2-aminothiazole derivatives is a mixture of hexane and ethyl acetate.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring even packing without air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[4][9]

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is needed. Collect fractions as the eluent passes through the column.[4][9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4][9]

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminothiazole.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for 2-Aminothiazole Synthesis start Problem Identified low_yield Low or No Yield start->low_yield e.g., Low Yield impurities Impurities or Side Products start->impurities e.g., Impurities purification_issues Purification Difficulties start->purification_issues e.g., Purification Issues check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) low_yield->check_conditions monitor_reaction Monitor Reaction by TLC impurities->monitor_reaction change_solvent Screen Recrystallization Solvents purification_issues->change_solvent check_reagents Check Reagent Purity and Stoichiometry check_conditions->check_reagents optimize_conditions Optimize Conditions (e.g., Microwave, New Catalyst) check_reagents->optimize_conditions solution Problem Resolved optimize_conditions->solution adjust_ph Adjust pH monitor_reaction->adjust_ph protect_groups Use Protecting Groups adjust_ph->protect_groups protect_groups->solution optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) change_solvent->optimize_chromatography optimize_chromatography->solution

Caption: Troubleshooting workflow for common issues in 2-aminothiazole synthesis.

HantzschMechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Starting Materials alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea/Thioamide thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization side_reaction_node intermediate1->side_reaction_node Potential Side Reactions product 2-Aminothiazole intermediate2->product Dehydration side_product1 Isomer Formation (unsymmetrical ketone) side_product2 Self-Condensation

Caption: General mechanism of the Hantzsch synthesis for 2-aminothiazoles.

References

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis, with a special focus on the preparation of fluorinated derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch synthesis of fluorinated thiazoles. The presence of fluorine, a highly electronegative atom, can influence reaction kinetics and side product formation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated α-haloketone: Fluorine substituents, as electron-withdrawing groups, can decrease the nucleophilicity of the ketone carbonyl, slowing the intramolecular cyclization step.a. Increase reaction temperature: Refluxing at a higher temperature can provide the necessary activation energy. b. Prolong reaction time: Monitor the reaction by TLC until the starting materials are consumed. Reactions may require 4-5 hours or longer.[1] c. Use of a catalyst: Consider microwave-assisted synthesis or the use of catalysts like silica-supported tungstosilicic acid to improve yields and shorten reaction times.[2][3]
2. Poor quality of starting materials: Impurities in the α-haloketone or thioamide/thiourea can inhibit the reaction.a. Purify starting materials: Recrystallize or chromatograph the α-haloketone and thioamide if purity is questionable. b. Verify α-haloketone stability: α-haloketones can be lachrymatory and unstable; use freshly prepared or properly stored reagents.
3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.a. Use a slight excess of the thioamide: A 1.1 to 1.5 molar excess of the thioamide component is often beneficial.
Formation of Side Products 1. Self-condensation of α-haloketone: This can occur under basic conditions or at elevated temperatures.a. Control temperature: Add the thioamide at room temperature before heating. b. pH control: The classical Hantzsch synthesis is often performed under neutral or slightly acidic conditions. Avoid strong bases during the initial condensation.
2. Formation of isomeric products: With N-substituted thioureas, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles.[4]a. Maintain neutral conditions: For the exclusive synthesis of 2-(N-substituted amino)thiazoles, avoid acidic catalysts or solvents.
Product Isolation Difficulties 1. Product is soluble in the work-up solvent: The polarity of the fluorinated thiazole may differ from non-fluorinated analogs.a. Adjust work-up procedure: If the product does not precipitate upon neutralization with Na₂CO₃, perform an extraction with an appropriate organic solvent like ethyl acetate. b. Optimize solvent system for purification: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution on the phenacyl bromide affect the Hantzsch reaction?

Fluorine is a strong electron-withdrawing group. Its presence on the phenyl ring of the α-haloketone can decrease the electron density of the carbonyl group. This can slow down the intramolecular cyclization step of the Hantzsch mechanism, potentially requiring more forcing conditions (higher temperature or longer reaction time) to achieve good yields.

Q2: What are the typical reaction conditions for the synthesis of a 4-(fluorophenyl)thiazole?

A common procedure involves the condensation of an equimolar mixture of a substituted thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol.[1] The reaction mixture is typically heated under reflux for 4 to 5 hours.[1]

Q3: My reaction is not going to completion. What can I do?

If TLC analysis indicates the presence of starting materials after the recommended reaction time, you can try extending the reflux time. Alternatively, microwave irradiation has been shown to improve yields and significantly reduce reaction times compared to conventional heating.[2]

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction.[1] Spot the reaction mixture against the starting materials on a TLC plate (e.g., silica gel). The formation of a new spot with a different Rf value and the disappearance of the starting material spots will indicate the progress of the reaction. A single spot upon completion suggests the formation of the product.[1]

Q5: What is the general mechanism for the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[5]

Data Presentation

The following table summarizes and compares the reaction conditions and yields for the Hantzsch synthesis of a fluorinated versus a non-fluorinated 4-phenylthiazole derivative.

Product α-Haloketone Thioamide Solvent Conditions Time Yield Reference
2-Hydrazinyl-4-(4-fluorophenyl)thiazole derivatives2-Bromo-4-fluoroacetophenoneSubstituted thiosemicarbazonesEthanolReflux4-5 h61-80%[1]
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanolReflux (~65-70°C)30-60 minHigh (not quantified)[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[1]
  • In a round-bottom flask, combine the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol).

  • Add absolute ethanol to the flask.

  • Heat the mixture under reflux for 4–5 hours.

  • Monitor the reaction progress by TLC at regular intervals. The appearance of a single spot indicates the completion of the reaction.

  • Upon completion, allow the reaction mixture to cool to room temperature for 30 minutes.

  • Isolate the cyclized product. The product may precipitate from the solution upon cooling or after neutralization. If not, proceed with solvent extraction.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole[5]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the collected solid to air dry completely on a watch glass.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-Bromo-4-fluoroacetophenone) s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation SN2 Attack thioamide Thioamide (e.g., Thiourea) thioamide->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization thiazole Fluorinated Thiazole hydroxythiazoline->thiazole Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Workflow start Start setup Reaction Setup: Combine α-haloketone and thioamide in solvent start->setup reaction Reaction: Heat under reflux or microwave irradiation setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool, neutralize (e.g., Na₂CO₃), and isolate crude product monitoring->workup Complete purification Purification: Recrystallization or column chromatography workup->purification characterization Characterization: NMR, IR, Mass Spec purification->characterization end End characterization->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Tree start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes side_products Side Products Observed? start->side_products No increase_temp Increase Temperature check_purity->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time use_catalyst Consider Catalyst / Microwave prolong_time->use_catalyst final Re-run Experiment use_catalyst->final control_temp Ensure Gradual Heating side_products->control_temp Yes side_products->final No check_ph Check pH (Avoid Strong Base) control_temp->check_ph check_ph->final

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time. - If using conventional heating, ensure the reflux temperature of the solvent is maintained. - Consider switching to microwave irradiation, which can significantly reduce reaction times and improve yields.[1][2][3]
2. Poor Quality Reagents: Starting materials (2-bromo-1-(4-fluorophenyl)ethanone and thiourea) may be impure or degraded.- Use freshly purified or commercially available high-purity reagents. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
3. Incorrect Stoichiometry: Molar ratios of reactants may be incorrect.- Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the α-bromoketone.[4][5]
4. Inefficient Halogenation of Ketone: If preparing the α-bromoketone in situ or as a separate step, the bromination may be incomplete.- Ensure complete bromination of 4-fluoroacetophenone using a suitable brominating agent like copper(II) bromide or N-Bromosuccinimide (NBS).[6][7]
Formation of Side Products 1. Self-condensation of α-bromoketone: The α-bromoketone can react with itself under basic conditions.- Add the base slowly to the reaction mixture. - Maintain a moderate reaction temperature.
2. Formation of Pseudothiohydantoin: This can occur as a byproduct in Hantzsch synthesis.- Careful control of reaction pH and temperature can minimize its formation. Acidic conditions have been shown to influence the regioselectivity of the reaction.[8]
3. Over-alkylation: The product, being a primary amine, can potentially react with the α-bromoketone.- Use of an appropriate excess of thiourea can help to minimize this side reaction.
Product Isolation Issues 1. Product Remains in Solution: The product may be soluble in the reaction solvent, especially if it is in its protonated salt form.- After the reaction is complete, pour the mixture into a beaker of cold water or a dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize the hydrobromide salt and precipitate the free amine product.[4][5]
2. Oily Product Instead of Solid: The crude product may separate as an oil.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Cool the mixture in an ice bath. - If an oil persists, attempt to extract the product with a suitable organic solvent, followed by drying and evaporation of the solvent. The resulting crude material can then be purified.
Purification Challenges 1. Impurities Co-crystallize with the Product: The crude product may contain impurities that are difficult to remove by simple recrystallization.- Recrystallize from a different solvent or a solvent mixture (e.g., ethanol/water). - If impurities persist, column chromatography on silica gel may be necessary.
2. Product is Difficult to Recrystallize: The product may not readily form crystals.- Ensure the crude product is sufficiently pure before attempting recrystallization. - Try a variety of solvents to find one in which the product is soluble when hot and insoluble when cold. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between 2-bromo-1-(4-fluorophenyl)ethanone and thiourea.[5][9]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-fluoroacetophenone (which is first brominated to 2-bromo-1-(4-fluorophenyl)ethanone) and thiourea. Alternatively, commercially available 2-bromo-1-(4-fluorophenyl)ethanone can be used.[10] Common solvents include ethanol, methanol, and DMF. A base such as triethylamine or potassium carbonate may be used, although the reaction can also proceed without an added base.

Q3: How do reaction conditions affect the yield?

A3: Reaction conditions can significantly impact the yield. Microwave-assisted synthesis has been shown to provide higher yields in shorter reaction times compared to conventional heating methods.[1][2][3] The choice of solvent can also play a role, with polar solvents like ethanol and DMF being commonly employed.

Q4: What is the role of a base in this reaction?

A4: While the Hantzsch synthesis can proceed without a base, the addition of a mild base can help to neutralize the HBr that is formed as a byproduct, which can in some cases improve the reaction rate and yield. However, the initial product often precipitates as the HBr salt, which is then neutralized during the work-up.[4]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting α-bromoketone should diminish over time, while a new spot for the product, this compound, should appear and intensify.

Q6: What is the typical work-up and purification procedure?

A6: A common work-up procedure involves pouring the cooled reaction mixture into cold water or a dilute aqueous solution of a base like sodium bicarbonate to precipitate the crude product.[5] The precipitate is then collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization, typically from ethanol.[2]

Q7: Are there any safety precautions I should be aware of?

A7: Yes. α-Bromoacetophenones are lachrymatory (tear-inducing) and skin irritants. Therefore, this synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Quantitative Data on Synthesis Optimization

The following table summarizes the impact of different synthetic methodologies on the yield and reaction time for the synthesis of 2-aminothiazole derivatives, which can be extrapolated to the synthesis of this compound.

MethodCatalyst/MediumReaction TimeYield (%)Reference
Conventional Heating Ethanol8-10 hours~30-50%[1][2]
Microwave Irradiation Ethanol5-15 minutes>80%[1][2]
Microwave Irradiation PEG-400/Water28-32 minutes84-89%[7]
Solvent-Free Grinding None10-20 minutesGood to Excellent[11]
Ultrasonic Irradiation Silica Supported Tungstosilisic Acid2 hours~80-90%[12]

Experimental Protocols

Protocol 1: Conventional Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150 W) and temperature (e.g., 100 °C) for 10-15 minutes.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in the conventional synthesis protocol.

  • Purification: Recrystallize the crude product from hot ethanol.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 2-Bromo-1-(4-fluorophenyl)ethanone C Dissolve in Ethanol A->C B Thiourea B->C D Heat (Conventional or Microwave) C->D E Cool to Room Temperature D->E F Precipitate in Water/Base E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I Dry the Final Product H->I Troubleshooting_Yield Start Low or No Product Yield Q1 Is the reaction complete (checked by TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are the starting materials pure? A1_Yes->Q2 Sol1 Increase reaction time and/or temperature. Consider microwave irradiation. A1_No->Sol1 End Yield should improve. Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the stoichiometry correct? A2_Yes->Q3 Sol2 Use high-purity or freshly purified reagents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Use a slight excess of thiourea (1.1-1.5 eq). A3_No->Sol3 Sol3->End

References

Technical Support Center: Purification of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, typically synthesized via the Hantzsch thiazole synthesis from 2-bromo-4'-fluoroacetophenone and thiourea.

Problem 1: Low Yield of Precipitated Product After Neutralization

  • Question: After neutralizing the Hantzsch reaction mixture with a base (e.g., sodium carbonate), I am getting a very low yield of the precipitated crude this compound. What could be the issue?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.

    • Excessive Basicity: While neutralization is necessary to precipitate the free amine from its salt form, adding a large excess of a strong base can sometimes lead to the formation of side products or increase the solubility of the product in the aqueous phase. Ensure the pH is only slightly basic.

    • Solubility in the Reaction Mixture: The product might have some solubility in the solvent used for the reaction (e.g., methanol, ethanol). After neutralization, it is advisable to cool the mixture in an ice bath to maximize precipitation before filtration.

    • Premature Precipitation: If the product precipitates too quickly upon addition of the base, it may trap impurities. It is recommended to add the base solution slowly with vigorous stirring.

Problem 2: Product is an Oil or Gummy Solid and Difficult to Filter

  • Question: My product is not a filterable solid after the workup; it's an oil or a sticky mass. How can I resolve this?

  • Answer:

    • Presence of Impurities: Oiling out is often a sign of impurities that depress the melting point of the product. The primary suspects are unreacted starting materials or side products from the synthesis.

    • Trituration: Try triturating the oily product with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble. Good options to try include cold diethyl ether, hexane, or a mixture of the two. This can often induce crystallization and remove soluble impurities.

    • Solvent Polarity: The polarity of the precipitation medium might be too high. If the reaction was performed in a polar solvent like methanol, after neutralization, you could try to carefully add cold water to induce precipitation of the organic product.

Problem 3: Difficulty in Removing Impurities by Recrystallization

  • Question: I am trying to recrystallize my crude this compound, but the impurities seem to co-crystallize with my product, or the purity does not improve significantly. What should I do?

  • Answer:

    • Incorrect Solvent Choice: The chosen recrystallization solvent may not be optimal. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For 2-aminothiazole derivatives, ethanol is a commonly used and effective recrystallization solvent.[1] A mixture of ethanol and water, or dimethylformamide (DMF) and ethanol, can also be effective for similar structures.[2]

    • Slow Cooling: Ensure that the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Activated Charcoal: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Consider Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Problem 4: Product Streaking or Not Moving from the Baseline during Column Chromatography

  • Question: I am attempting to purify my compound using silica gel column chromatography, but it is streaking badly or remains at the origin. What is causing this, and how can I fix it?

  • Answer:

    • Strong Interaction with Silica Gel: The basic amine group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking.

    • Adding a Basic Modifier: To mitigate this issue, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape and elution of your basic compound.

    • Incorrect Eluent Polarity: The mobile phase may not be polar enough to elute your compound. For 2-aminothiazole derivatives, a gradient of ethyl acetate in a non-polar solvent like hexane or cyclohexane is a good starting point. You may need to gradually increase the polarity by increasing the proportion of ethyl acetate or even adding a small amount of methanol to the eluent system.

    • Alternative Stationary Phase: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for the purification of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two most prevalent and effective purification techniques for this compound and its analogs are recrystallization and column chromatography. Recrystallization is often attempted first on the crude product if it is relatively clean. For mixtures with significant impurities, column chromatography over silica gel is the preferred method.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on procedures for analogous compounds, ethanol is a highly recommended starting solvent for recrystallization.[1] If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water can be employed. For more challenging purifications, a mixture of dimethylformamide (DMF) and ethanol has been reported to be effective for similar structures.[2]

Q3: What are the recommended conditions for column chromatography of this compound?

A3: For silica gel column chromatography, a good starting mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexane or cyclohexane is a standard choice. Due to the basic nature of the amine, it is often beneficial to add a small amount (0.5-1%) of triethylamine to the eluent to prevent peak tailing.

Q4: What are the likely impurities I might encounter after synthesizing this compound via the Hantzsch synthesis?

A4: The Hantzsch synthesis, while generally efficient, can lead to several impurities:

  • Unreacted Starting Materials: 2-bromo-4'-fluoroacetophenone and thiourea may be present if the reaction did not go to completion.

  • Side Products: Although the Hantzsch synthesis is quite regioselective, minor formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole can occur under certain conditions.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the product amine can potentially react with another molecule of the α-haloketone.

  • Hydrolysis Products: The α-haloketone can undergo hydrolysis to the corresponding α-hydroxyketone, which can then participate in other side reactions.

Q5: How can I monitor the purity of my this compound during purification?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the purification. A suitable mobile phase for TLC would be similar to the one used for column chromatography, such as a 1:1 mixture of ethyl acetate and hexane. The spots can be visualized under a UV lamp. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard analytical techniques.

Data Presentation

Purification TechniqueParameterRecommended Conditions/SolventsExpected Outcome/Notes
Recrystallization SolventEthanol, Ethanol/Water, DMF/Ethanol[1][2]Yields and purity are highly dependent on the initial purity of the crude product.
Column Chromatography Stationary PhaseSilica GelStandard choice for this class of compounds.
Mobile PhaseGradient of Ethyl Acetate in Hexane/CyclohexaneA typical starting gradient could be from 10% to 50% ethyl acetate.
Additive0.5-1% TriethylamineRecommended to prevent peak tailing of the basic amine.

Experimental Protocols

General Protocol for Recrystallization from Ethanol

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is kept hot for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

General Protocol for Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate). Remember to add 0.5-1% triethylamine to your eluent mixtures.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product (from Hantzsch Synthesis) recrystallization Attempt Recrystallization (e.g., from Ethanol) start->recrystallization pure_product Pure Product recrystallization->pure_product Successful oily_product Issue: Product is Oily/Gummy recrystallization->oily_product Unsuccessful low_purity Issue: Purity still low recrystallization->low_purity Purity Issue triturate Triturate with non-polar solvent (Hexane/Ether) oily_product->triturate column_chrom Perform Column Chromatography (Silica Gel) oily_product->column_chrom triturate->recrystallization column_chrom->pure_product Successful streaking Issue: Streaking on Column column_chrom->streaking Elution Issue low_purity->column_chrom add_base Add Base to Eluent (e.g., 1% Et3N) streaking->add_base add_base->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_materials 2-bromo-4'-fluoroacetophenone + Thiourea reaction Hantzsch Reaction (e.g., in Methanol) start_materials->reaction neutralization Neutralize with weak base (e.g., Na2CO3) reaction->neutralization precipitation Precipitate Crude Product neutralization->precipitation filtration Filter and Wash precipitation->filtration purification_step Recrystallization or Column Chromatography filtration->purification_step final_product Pure 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine purification_step->final_product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q1: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. Below is a summary of potential causes and actionable solutions.

Potential CauseRecommended SolutionsExpected Outcome
Impure Reactants Ensure the purity of 2-bromo-4'-fluoroacetophenone and thiourea. Impurities can lead to side reactions. Recrystallize or purify starting materials if necessary.Increased yield and purity of the final product.
Suboptimal Reaction Temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If too high, it may promote side reactions or decomposition. Refluxing in ethanol (around 78 °C) is a common starting point.An optimal temperature will maximize the reaction rate while minimizing side product formation.
Inappropriate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to the formation of degradation products.Complete consumption of the limiting reagent without significant product degradation.
Incorrect Stoichiometry A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive α-haloketone.Driving the reaction to completion and maximizing the yield based on the limiting reagent.
Suboptimal Solvent Ethanol is a commonly used solvent. However, the choice of solvent can influence reaction rates and yields. Consider screening other polar protic solvents like methanol or isopropanol in small-scale trials.Improved solubility of reactants and stabilization of intermediates, leading to a higher yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The most common side reaction in the Hantzsch synthesis with unsubstituted thiourea under certain conditions is the formation of an isomeric iminothiazoline. The presence of unreacted starting materials is also a common source of impurities.

Side ProductFormation ConditionsMinimization StrategyIdentification
3-Substituted-2-imino-2,3-dihydrothiazole Isomer Formation can be favored under strongly acidic conditions.Maintain a neutral or slightly basic pH during the reaction. If the reaction generates acid (HBr), consider adding a non-nucleophilic base.Can be distinguished from the desired product by 1H NMR, as the chemical shift of the proton at the 5-position of the thiazole ring differs between the two isomers.
Unreacted 2-bromo-4'-fluoroacetophenone Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.Ensure complete reaction by monitoring with TLC. Optimize reaction time and temperature, and consider using a slight excess of thiourea.Can be identified by its characteristic signals in 1H NMR and its distinct spot on a TLC plate.
Unreacted Thiourea Using a large excess of thiourea.Use a moderate excess of thiourea (1.1-1.2 equivalents).Thiourea is highly polar and can often be removed by washing the crude product with water.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the Hantzsch synthesis of this compound?

A3: The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of 2-bromo-4'-fluoroacetophenone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.

Q4: What is a recommended purification method for this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are often suitable solvent systems for 2-amino-4-arylthiazoles. The choice of solvent should be optimized to provide good solubility at high temperatures and poor solubility at low temperatures to ensure high recovery of the purified product.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the product (a single spot is desired).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy are crucial for confirming the chemical structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., N-H, C=N, C-F).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-4'-fluoroacetophenone

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4'-fluoroacetophenone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

Reaction_Pathway Reactants 2-bromo-4'-fluoroacetophenone + Thiourea Intermediate1 S-Alkylation Product Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Side_Product Iminothiazoline Isomer Intermediate1->Side_Product Alternative Cyclization (Acidic) Main_Product This compound Intermediate2->Main_Product Dehydration (Neutral/Basic)

Caption: Main reaction pathway and potential side reaction in the synthesis.

Troubleshooting_Workflow Start Experiment Performed Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Are Impurities Present? Check_Yield->Check_Purity No Analyze_Reactants Check Reactant Purity Check_Yield->Analyze_Reactants Yes Analyze_Side_Products Identify Impurities (NMR, MS) Check_Purity->Analyze_Side_Products Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions Optimize Temp, Time, Stoichiometry Analyze_Reactants->Optimize_Conditions Optimize_Conditions->Start Adjust_pH Modify Reaction pH Analyze_Side_Products->Adjust_pH Purify Recrystallize Product Analyze_Side_Products->Purify Adjust_pH->Start Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

stability of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing this compound?

A: It is recommended to store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[1][2] Avoid exposure to oxidizing agents.[1] For safe handling, use personal protective equipment such as gloves, protective clothing, and eye protection.[1][2] Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2]

Q2: What are forced degradation studies and why are they important for a compound like this compound?

A: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[3] This information is vital for developing stable formulations and analytical methods.[3][4][5] For this compound, this helps in predicting its shelf-life and ensuring the safety and efficacy of any potential drug product.

Q3: What solvents are commonly used in forced degradation studies?

A: The choice of solvent depends on the specific stress condition being tested. For hydrolytic stability, aqueous solutions of acids (e.g., HCl) and bases (e.g., NaOH) are used.[6] For oxidative stability, solutions of agents like hydrogen peroxide are employed.[3][6] Organic solvents that are inert and compatible with the analytical method, such as acetonitrile or a mixture of THF and hexane, may be used, especially for compounds with low aqueous solubility.[6][7]

Q4: What analytical techniques are typically used to assess the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for stability studies.[6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram of a control sample. Contamination of the solvent or glassware.Use fresh, high-purity solvents and thoroughly clean all glassware. Prepare a fresh stock solution.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the mobile phase composition and pH. Experiment with different HPLC columns (e.g., C18, C8).
Inconsistent results between replicate experiments. Inconsistent experimental conditions (temperature, light exposure).Ensure precise control over all experimental parameters. Use a calibrated oven and photostability chamber.
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stress agent, the temperature, or the duration of the study. However, aim for 5-20% degradation to avoid secondary degradation.[4]
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stress agent, the temperature, or the duration of the study.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which should be optimized for this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Reflux the mixture at 80°C for a specified period (e.g., 24 hours).

  • Cool the solution, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[6]

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the mixture at 80°C for a specified period (e.g., 24 hours).

  • Cool the solution, neutralize it with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[6]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[6]

5. Thermal Degradation:

  • Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).[6]

  • After exposure, prepare a solution of a known concentration in the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source in a photostability chamber.

  • The exposure should comply with ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[6]

  • A control sample should be kept in the dark under the same conditions.

Data Presentation

The results of the stability studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Studies for this compound (Example Data)

Stress Condition % Assay of Parent Compound % Degradation Number of Degradants Major Degradant (Area %)
0.1 N HCl (80°C, 24h)85.214.828.5
0.1 N NaOH (80°C, 24h)90.19.919.9
3% H₂O₂ (RT, 24h)88.711.335.2
Thermal (105°C, 48h)95.44.614.6
Photolytic (ICH Q1B)92.87.224.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

The following diagrams illustrate the typical workflow for forced degradation studies and potential degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradants hplc->characterization

Caption: Experimental workflow for forced degradation studies.

G cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis of Amine parent->hydrolysis Acid/Base oxidation Thiazole Ring Oxidation (e.g., N-oxide, S-oxide) parent->oxidation Oxidizing Agent cleavage Thiazole Ring Cleavage parent->cleavage Harsh Acid/Base

Caption: Potential degradation pathways for 2-aminothiazole derivatives.

References

troubleshooting low bioactivity of synthesized 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and troubleshooting its biological activity. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Low or inconsistent bioactivity can be a significant hurdle. This resource provides a structured, question-and-answer approach to identify and resolve common issues, from synthesis to final bioassay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've synthesized this compound, but it shows low or no bioactivity. What are the first troubleshooting steps?

A1: When encountering low bioactivity, a systematic approach is crucial. The problem generally falls into one of two categories: issues with the compound itself (identity, purity, stability) or issues with the biological assay (experimental setup, compound behavior in the assay).

A logical first step is to rigorously confirm the integrity of your synthesized compound before troubleshooting the assay. An incorrect or impure compound will never yield reliable bioactivity data.

Start Low Bioactivity Observed Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Investigate Assay Parameters Compound->Assay Compound OK Purity Purity Check (HPLC, TLC) Compound->Purity Is it pure? Identity Identity Confirmation (NMR, MS, IR) Compound->Identity Is it the correct structure? Solubility Solubility & Stability in Assay Medium Assay->Solubility Is it soluble & stable? Controls Assay Controls & Interference Assay->Controls Are controls working? Success Problem Identified Purity->Success Identity->Success Solubility->Success Controls->Success

Initial troubleshooting workflow for low bioactivity.
Q2: How can I confirm the chemical identity and purity of my synthesized compound?

A2: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.[3] Never rely on a single method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The proton NMR should show characteristic signals for the aromatic protons on the fluorophenyl ring, the thiazole proton, and the amine protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: Helps identify key functional groups, such as N-H stretches for the amine group and C=N and C-S stretches characteristic of the thiazole ring.

  • Chromatography (HPLC & TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A single, sharp peak indicates a high degree of purity. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and checking purity during purification.[2][4]

Table 1: Expected Spectroscopic Data for this compound and Analogs

Technique Characteristic Signal / Peak Description
¹H NMR δ ~7.8-8.0 ppm (m) Aromatic protons on the fluorophenyl ring adjacent to the thiazole.
δ ~7.1-7.3 ppm (m) Aromatic protons on the fluorophenyl ring adjacent to the fluorine.
δ ~7.0-7.5 ppm (s) Thiazole ring proton (C5-H). The exact shift can vary.
δ ~5.0-7.0 ppm (br s) Amine (-NH₂) protons. Signal can be broad and exchangeable with D₂O.
¹³C NMR δ ~168 ppm Thiazole C2 (attached to -NH₂).
δ ~162 ppm (d, ¹JCF) Fluorophenyl C4 (attached to F). Shows a large coupling constant.
δ ~150 ppm Thiazole C4 (attached to the phenyl ring).
δ ~128 ppm (d, ³JCF) Fluorophenyl C2/C6.
δ ~115 ppm (d, ²JCF) Fluorophenyl C3/C5.
δ ~103 ppm Thiazole C5.
IR (cm⁻¹) 3400-3200 N-H stretching of the primary amine group.
1620-1580 C=N stretching of the thiazole ring.
~1510 C=C aromatic ring stretching.
1230-1210 C-F stretching of the fluorophenyl group.

| MS (ESI+) | [M+H]⁺ ≈ 195.04 | Calculated molecular ion peak for C₉H₈FN₂S⁺. |

Note: Predicted values are based on literature for analogous compounds. Actual experimental values may vary slightly.[5]

Q3: What are common pitfalls during the Hantzsch synthesis of this compound that could lead to an inactive product?

A3: The Hantzsch thiazole synthesis is a reliable method for creating the 2-aminothiazole core.[6][7] It involves the condensation of an α-haloketone (2-bromo-1-(4-fluorophenyl)ethanone) with a thioamide (thiourea).[5][8] However, several issues can arise:

  • Starting Material Quality: The α-haloketone is susceptible to degradation and can be a lachrymator. Ensure it is pure and handled appropriately.

  • Side Reactions: If the reaction conditions are not optimized (e.g., incorrect temperature or pH), side reactions can occur, leading to impurities that may be difficult to remove.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials in your crude product. These can interfere with biological assays or purification.

cluster_reactants Starting Materials A 2-bromo-1-(4-fluorophenyl)ethanone Intermediate SN2 Attack & Cyclization Intermediate A->Intermediate B Thiourea B->Intermediate Product This compound (Desired Product) Intermediate->Product Dehydration SideProduct Potential Side Products (e.g., from self-condensation of α-haloketone) Intermediate->SideProduct Incorrect Conditions

Simplified Hantzsch synthesis pathway and potential issues.
Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a general guideline based on established procedures.[9]

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.2 equivalents) in absolute ethanol.

  • Addition of Ketone: To this stirring solution, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product hydrobromide salt may precipitate.

  • Neutralization: Pour the reaction mixture into a beaker of cold water. Neutralize by slowly adding a 5% sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation: The free amine product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid, preferably in a vacuum oven at 50-60°C.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10]

Q4: My compound's identity and purity are confirmed, but bioactivity is still low. What assay-specific factors should I investigate?

A4: If the compound is correct, the problem likely lies within the biological assay itself. Cell-based assays, in particular, can be complex and sensitive to various factors.[11]

  • Compound Solubility: Poor aqueous solubility is a major cause of artificially low bioactivity.[12][13] Your compound might be precipitating out of the assay medium. Always check for solubility at the highest tested concentration. Stock solutions are typically made in DMSO, but the final concentration of DMSO in the assay should be low (usually <0.5%) to avoid solvent-induced artifacts.

  • Compound Stability: The molecule may be degrading over the course of the experiment (e.g., due to pH, temperature, or metabolic enzymes in cell-based assays).

  • Assay Interference: The compound might interfere with the assay's detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts, and colored compounds can affect absorbance readings.

  • Incubation Time and Concentration: The chosen incubation time might be too short, or the concentration range might not be appropriate to observe an effect.[14]

Start Compound Confirmed, Bioactivity Low Solubility Is compound fully dissolved in assay buffer? Start->Solubility Stability Is compound stable for the assay duration? Solubility->Stability Yes End Optimize Assay Conditions or Re-evaluate Compound Solubility->End No, optimize solubilization Interference Does compound interfere with assay signal? Stability->Interference Yes Stability->End No, check degradation Concentration Is the concentration range and incubation time optimal? Interference->Concentration No Interference->End Yes, use alternate assay Concentration->End No, perform dose-response

Decision-making workflow for troubleshooting assay parameters.

Table 2: Common Assay-Related Issues and Solutions

Problem Potential Cause Suggested Solution
Precipitation in Well Compound exceeds its solubility limit in the final assay buffer. Lower the final DMSO concentration; use solubility-enhancing excipients (e.g., cyclodextrins); test at lower compound concentrations.[12]
Activity Decreases Over Time Compound is unstable (hydrolysis, oxidation, or metabolism by cells). Reduce incubation time; perform stability tests using LC-MS to quantify the compound over time.
High Background Signal Intrinsic fluorescence/color of the compound. Run a control plate with the compound but without the biological target to measure interference. Use red-shifted dyes to avoid autofluorescence.[15]

| Irreproducible Results | Inconsistent cell seeding, edge effects in plates, reagent variability. | Ensure uniform cell density; avoid using outer wells of the plate; use positive and negative controls on every plate.[16] |

Q5: What is the expected biological activity for this compound?

A5: The 2-aminothiazole scaffold is a "privileged structure," meaning it can bind to a wide variety of biological targets depending on its substitution pattern.[17][18] The specific activity of this compound must be determined empirically against your target of interest. However, literature on analogous compounds provides insight into potential activities.

Derivatives of 4-aryl-1,3-thiazol-2-amine have been reported to exhibit various biological effects, including:

  • Anticancer Activity: By inhibiting kinases, disrupting microtubules, or inducing apoptosis.[3][6]

  • Antimicrobial/Antifungal Activity: By targeting essential enzymes in pathogens.[2]

  • Enzyme Inhibition: Acting on various enzymes, such as α-amylase or others involved in metabolic diseases.[5]

The presence of the 4-fluorophenyl group can enhance bioactivity and improve pharmacokinetic properties like metabolic stability and cell permeability.[19]

Table 3: Reported Bioactivities of Structurally Similar Thiazole Derivatives

Compound / Derivative Class Biological Target / Assay Reported Activity (IC₅₀ / MIC)
2-Amino-4-(aryl)thiazoles Anticancer (various cell lines) Ranges from low micromolar to nanomolar.[6]
N-aryl-4-phenyl-thiazol-2-amines Tubulin polymerization inhibition IC₅₀ values in the sub-micromolar range.
2-Hydrazinyl-4-(4-fluorophenyl)thiazoles α-Amylase Inhibition IC₅₀ values reported in the range of 5-20 µM.[5]
Substituted 2-aminothiazoles Antibacterial (e.g., S. aureus) MIC values can be as low as 3-6 µg/mL.[6]

| 2-Aminothiazole derivatives | Prion disease (in cell models) | Effective concentrations (EC₅₀) in the low micromolar range.[8] |

This table is for informational purposes to show the potential of the scaffold. The activity of your specific compound will depend on the target and assay system.

References

Technical Support Center: Scaling Up 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

The most prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo- or 2-chloro-1-(4-fluorophenyl)ethanone, with thiourea. The reaction is typically carried out in a protic solvent like ethanol or methanol and often yields the desired product in good to high yields at a laboratory scale.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

The primary starting materials are:

  • 2-Halo-1-(4-fluorophenyl)ethanone: This can be either 2-bromo-1-(4-fluorophenyl)ethanone or 2-chloro-1-(4-fluorophenyl)ethanone. The bromo derivative is generally more reactive.

  • Thiourea: This provides the 2-amino-thiazole core.

Q3: What are typical reaction conditions for the lab-scale synthesis?

Typical laboratory conditions involve refluxing the α-haloketone and thiourea in a solvent like ethanol for several hours. The product often precipitates upon cooling or after neutralization of the reaction mixture with a base such as sodium bicarbonate or sodium carbonate.

Q4: How is the product typically purified at the lab scale?

Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the crude product at the laboratory scale.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Low Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, especially during scale-up. Consider the following:

  • Reagent Quality: The purity of the starting materials, particularly the 2-halo-1-(4-fluorophenyl)ethanone, is critical. Impurities can lead to side reactions and lower the yield.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion or degradation of the product.

    • Solution: Optimize the reaction temperature and monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While ethanol and methanol are common, consider screening other solvents or solvent mixtures to improve solubility and reaction kinetics.

  • Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting materials and reduced yield.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of thiourea is sometimes used to ensure complete conversion of the more expensive α-haloketone.

Impurity Formation

Q: I am observing significant impurity peaks in my product. What are the likely side reactions and how can I minimize them?

A: Impurity formation is a common challenge in scaling up the Hantzsch synthesis. Potential side products and solutions include:

  • Over-alkylation: The product, this compound, can potentially react with the starting α-haloketone, leading to dimeric or polymeric impurities.

    • Solution: Control the rate of addition of the α-haloketone to the reaction mixture to maintain a low concentration of it at any given time. This can be achieved through slow, controlled addition using a syringe pump or a dropping funnel.

  • Hydrolysis of α-haloketone: The α-haloketone can undergo hydrolysis, especially in the presence of water and at elevated temperatures, to form 1-(4-fluorophenyl)ethanone and the corresponding hydrohalic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Formation of other heterocyclic systems: Under certain conditions, side reactions can lead to the formation of other heterocyclic byproducts.

    • Solution: Strict control of reaction temperature and pH is crucial.

Difficult Product Isolation and Purification

Q: I am having trouble isolating and purifying the product at a larger scale. What strategies can I employ?

A: Isolation and purification can become challenging as the scale of the reaction increases.

  • Poor Precipitation: The product may not precipitate cleanly from the reaction mixture upon cooling, especially if impurities are present that act as solubilizing agents.

    • Solution: After the reaction is complete, consider adding an anti-solvent to induce precipitation. Water is often an effective anti-solvent for this compound.

  • Recrystallization Inefficiency: Large-scale recrystallization can be inefficient and lead to significant product loss.

    • Solution: For industrial-scale purification, consider alternative methods such as precipitation of the product as a salt. A patented method for purifying 2-aminothiazole involves treating an aqueous solution with sulfur dioxide to precipitate a relatively insoluble bisulfite adduct, which can then be filtered and reconverted to the pure amine. This approach can be highly effective for removing impurities.

Experimental Protocols

General Laboratory Synthesis of this compound

This protocol is a general guideline for laboratory-scale synthesis.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiourea (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is neutral to slightly basic.

  • The product will precipitate as a solid. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol.

Data Presentation

Table 1: Summary of Reaction Parameters for Hantzsch Thiazole Synthesis of Aryl-2-aminothiazoles

ParameterTypical Lab-Scale ConditionsConsiderations for Scale-Up
α-Haloketone 2-Bromo-1-(4-fluorophenyl)ethanone2-Chloro-1-(4-fluorophenyl)ethanone may be more cost-effective but less reactive.
Thiourea (Equivalents) 1.0 - 1.2A slight excess can drive the reaction to completion.
Solvent Ethanol, MethanolSolvent recovery and recycling are important. Water can be a greener alternative but may affect solubility.
Temperature Reflux (typically 78-85°C)Exothermic nature of the reaction needs careful management to avoid thermal runaway.
Reaction Time 2 - 6 hoursWill depend on scale and specific conditions; monitor by in-process controls (e.g., HPLC).
Work-up Neutralization and precipitationLarge volumes of aqueous waste may be generated. Consider alternative isolation methods.
Purification RecrystallizationMay be inefficient at scale. Consider salt formation and precipitation or slurry washing.
Typical Yield (Lab) 70 - 95%Yields at scale may be lower due to operational challenges.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis alpha_haloketone 2-Halo-1-(4-fluorophenyl)ethanone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start reaction_setup Reaction Setup: - 2-Halo-1-(4-fluorophenyl)ethanone - Thiourea - Solvent (e.g., Ethanol) start->reaction_setup reflux Heat to Reflux (Monitor by TLC/HPLC) reaction_setup->reflux cooling Cool to Room Temperature reflux->cooling neutralization Neutralization (e.g., NaHCO3 solution) cooling->neutralization precipitation Product Precipitation neutralization->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying purification Purification (e.g., Recrystallization) drying->purification final_product Final Product: This compound purification->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

Technical Support Center: Purity Assessment of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the purity assessment of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

The primary method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode (RP-HPLC) with UV detection.[1][2] For structural confirmation and identification of the main component and any impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are essential.[3][4]

Q2: Why is RP-HPLC the most common method for purity analysis?

RP-HPLC is a powerful and versatile technique for separating components in a mixture.[5] It offers high resolution, sensitivity, and reproducibility, making it ideal for quantifying the main compound and separating it from potential impurities. Methods using C18 columns are particularly effective for analyzing aromatic and heterocyclic compounds like thiazole derivatives.[6][7]

Q3: What are the potential impurities I should look for during analysis?

Impurities can originate from the synthesis process. For thiazoles synthesized via the Hantzsch reaction, potential impurities include unreacted starting materials such as 4-fluorophenacyl bromide and substituted thioureas.[3] Other possibilities include by-products from side reactions or degradation products. It is crucial to develop an HPLC method that can separate the main peak from these and other potential process-related impurities.[7][8]

Q4: How can I confirm the identity of the main compound and its impurities?

The identity of this compound can be confirmed by comparing its retention time in HPLC with a certified reference standard. For definitive structural confirmation, techniques like LC-MS can be used to determine the molecular weight, while ¹H and ¹³C-NMR spectroscopy can provide detailed structural information about the molecule.[3][9] Impurities can be tentatively identified by MS and further characterized by collecting fractions from the HPLC and analyzing them with NMR.

Experimental Protocols & Data

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This section details a standard RP-HPLC method suitable for the purity analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or acetonitrile.[6]

    • Dilute with the mobile phase to a final concentration of approximately 0.25 - 1.0 mg/mL.[1][6]

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5][7]

  • Chromatographic Conditions:

    • The separation is typically achieved on a C18 column.[7]

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile) is used.[7][10]

    • The analysis can be performed using either an isocratic or gradient elution, with gradient elution being more effective for separating impurities with different polarities.

    • UV detection is carried out at a wavelength where the compound exhibits significant absorbance, often determined by a UV scan.

Data Presentation:

Table 1: Recommended HPLC Method Parameters

Parameter Recommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient: 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Injection Volume 10 µL
Detection UV at 254 nm

| Run Time | 20 minutes[7] |

Structural Confirmation Methods

¹H and ¹³C NMR Spectroscopy: NMR provides confirmation of the chemical structure. The ¹H-NMR spectrum of related thiazole derivatives typically shows signals for aromatic protons in the region of 6.9-7.8 ppm.[11] The ¹³C-NMR spectrum shows characteristic signals for the carbon atoms of the phenyl and thiazole rings.[9]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this compound (C₉H₇FN₂S), the expected monoisotopic mass is approximately 194.03 g/mol . Techniques like GC-MS or LC-MS can be employed for this purpose.[12]

Visualized Workflows and Logic

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Reporting Sample Receive Sample Dissolve Dissolve & Dilute Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis (Purity & Impurities) Filter->HPLC LCMS LC-MS Analysis (MW Confirmation) Filter->LCMS NMR NMR Analysis (Structure ID) Filter->NMR Integrate Integrate Peaks & Calculate Purity HPLC->Integrate Review Review Spectroscopic Data LCMS->Review NMR->Review Report Generate Certificate of Analysis Integrate->Report Review->Report

Caption: General workflow for the purity assessment of a chemical sample.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: My HPLC system pressure is unusually high. What should I do?

A: High backpressure is typically caused by a blockage in the system.

  • Potential Causes:

    • Clogged inline filters or column inlet frit.[5]

    • Precipitation of sample or buffer salts in the tubing or column.

    • Use of a highly viscous mobile phase.

  • Solutions:

    • Check Filters: Replace the inline filter and column frit.[5]

    • Flush System: Disconnect the column and flush the system with a strong, miscible solvent like isopropanol to remove blockages.

    • Column Wash: If the column is blocked, reverse it and flush with an appropriate solvent sequence (e.g., from weaker to stronger organic solvent).

    • Mobile Phase: Ensure mobile phase components are fully miscible and filtered/degassed before use.[5]

Q: My chromatographic peaks are tailing or showing poor shape. How can I fix this?

A: Peak tailing can result from chemical (secondary interactions) or physical (column issues) problems.

  • Potential Causes:

    • Column Overload: Injecting too much sample.[5]

    • Column Degradation: The stationary phase is deteriorating, or voids have formed in the column bed.

    • Secondary Interactions: The basic amine group of the thiazole may interact with residual acidic silanols on the silica-based C18 column.

    • Contamination: A contaminated guard column or analytical column.[13]

  • Solutions:

    • Reduce Sample Load: Decrease the injection volume or sample concentration.[5]

    • Modify Mobile Phase: Add a competitor to block silanol interactions. A small amount of a basic additive like triethylamine (TEA) or using a buffer with a lower pH can help protonate the amine and improve peak shape.

    • Replace Column: If the column is old or has been used extensively, replace it with a new one. Also, consider using a column with end-capping to minimize silanol interactions.

    • Check Guard Column: Replace the guard column if it is contaminated.[13]

Q: Why are my retention times drifting between injections?

A: Drifting retention times indicate a lack of system stability.

  • Potential Causes:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[13][14]

    • Changing Mobile Phase Composition: Inaccurate mixing by the pump, or evaporation of a volatile solvent component from the reservoir.[14]

    • Temperature Fluctuations: The column temperature is not stable.[13]

    • Flow Rate Instability: Leaks in the system or a faulty pump can cause the flow rate to vary.[14]

  • Solutions:

    • Equilibrate Properly: Ensure the column is equilibrated for a sufficient time (e.g., flushing with 10-20 column volumes) before starting the analysis.[13]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation.[14]

    • Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[13]

    • Check for Leaks: Inspect all fittings for leaks and ensure the pump is delivering a consistent flow rate.[5]

HPLC_Troubleshooting cluster_noisy Noisy Baseline cluster_drifting Drifting Baseline Start Problem: Unstable Baseline Q1 Is the baseline noisy or drifting? Start->Q1 Noise_Cause1 Potential Cause: Air Bubbles in System Q1->Noise_Cause1 Noisy Drift_Cause1 Potential Cause: Poor Column Equilibration Q1->Drift_Cause1 Drifting Noise_Sol1 Solution: Degas mobile phase. Purge the pump. Noise_Cause1->Noise_Sol1 Noise_Cause2 Potential Cause: Contaminated Detector Cell Noise_Sol2 Solution: Flush cell with strong solvent (e.g., isopropanol). Noise_Cause2->Noise_Sol2 Noise_Cause3 Potential Cause: Leaks Noise_Sol3 Solution: Check and tighten all fittings. Noise_Cause3->Noise_Sol3 Drift_Sol1 Solution: Increase equilibration time. Drift_Cause1->Drift_Sol1 Drift_Cause2 Potential Cause: Temperature Fluctuation Drift_Sol2 Solution: Use a stable column oven. Drift_Cause2->Drift_Sol2 Drift_Cause3 Potential Cause: Mobile Phase Contamination Drift_Sol3 Solution: Prepare fresh mobile phase. Drift_Cause3->Drift_Sol3

Caption: Troubleshooting logic for an unstable HPLC baseline.

Table 2: HPLC Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure Blocked frit, column contamination, buffer precipitation.[5] Replace frit, back-flush column, flush system with appropriate solvents.[5]
Peak Tailing Column overload, secondary silanol interactions, column void.[5] Reduce sample concentration, add mobile phase modifier (e.g., TEA), replace column.
Retention Time Drift Poor column equilibration, temperature changes, unstable flow rate.[13][14] Increase equilibration time, use a column oven, check for leaks and service pump.[13][14]
Noisy Baseline Air bubbles in pump/detector, contaminated mobile phase, leaks.[13] Degas mobile phase, purge system, prepare fresh mobile phase, check fittings.[5][13]

| Split Peaks | Clogged inlet frit, partially blocked tubing, sample solvent incompatible with mobile phase.[15] | Replace frit, clean tubing, dissolve sample in mobile phase whenever possible.[15] |

References

Validation & Comparative

A Comparative Guide to 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational kinase inhibitor 4-(4-Fluorophenyl)-1,3-thiazol-2-amine with established kinase inhibitors Dasatinib, Erlotinib, and Sorafenib. The comparison is based on their mechanisms of action, target selectivity, and available in vitro efficacy data. Detailed experimental protocols for key assays are also provided to support further research and evaluation.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with downstream signaling pathways that control cell proliferation, survival, and migration.

This compound is a member of the 2-aminothiazole class of compounds, a scaffold known to possess kinase inhibitory activity. While extensive public data on its specific kinase selectivity is limited, its structural analogs have shown activity against various kinases, including ROCK, p38 MAP kinase, and Aurora kinases. The 2-aminothiazole core is also a key feature in the approved multi-kinase inhibitor, Dasatinib.

Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases.[1] It is primarily known for its inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[1][2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against some imatinib-resistant mutations.[3]

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] It competes with ATP at the kinase's active site, blocking the downstream signaling pathways that drive cell proliferation in EGFR-overexpressing cancers, particularly non-small cell lung cancer (NSCLC).[4][5]

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[6][7][8] It is known to inhibit the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis.[6][7] This dual mechanism of action allows Sorafenib to both directly inhibit tumor cell growth and suppress the formation of new blood vessels that supply the tumor.[7]

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Dasatinib, Erlotinib, and Sorafenib against a panel of selected kinases. Due to the limited publicly available data for this compound, data for a structurally related compound, 4-(4-bromophenyl)-thiazol-2-amine, is included to provide a potential indication of its cellular activity. It is important to note that the substitution of a bromine atom for a fluorine atom can impact biological activity.

InhibitorTarget Kinase(s)IC50 / Ki (nM)Cell-Based Assay (IC50)
4-(4-bromophenyl)-1,3-thiazol-2-amine Not specifiedNot available10.5 µM (MCF7)
Dasatinib BCR-ABL<1Varies by cell line
SRC0.8Varies by cell line
c-KIT79Varies by cell line
LCK<1Varies by cell line
YES1<1Varies by cell line
Erlotinib EGFR220 nM (HNS cells)
HER2-1.89 µM (SKBR3)
Sorafenib Raf-16Varies by cell line
B-Raf22Varies by cell line
VEGFR-290Varies by cell line
PDGFR-β57Varies by cell line
c-KIT68Varies by cell line

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by Erlotinib, Dasatinib, and Sorafenib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR Signaling Pathway Inhibition by Erlotinib.

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation SRC SRC Family Kinases SRC->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Caption: BCR-ABL and SRC Signaling Pathway Inhibition by Dasatinib.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Multi-kinase Inhibition by Sorafenib Targeting VEGFR, PDGFR, and Raf.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction (Kinase, Substrate, Buffer) Start->Step1 Step2 Add Inhibitor (e.g., 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine) Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step4->Step5 Step6 Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Step5->Step6 Step7 Measure Luminescence Step6->Step7 End End Step7->End

Caption: General Workflow of an ADP-Glo™ Kinase Inhibition Assay.

Protocol:

  • Prepare Reagents: Prepare kinase buffer, kinase, substrate, ATP, and test inhibitor solutions.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x inhibitor solution. Add 2.5 µL of 2x kinase/substrate solution. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of 2x ATP solution to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate overnight Step1->Step2 Step3 Treat cells with kinase inhibitor Step2->Step3 Step4 Incubate for 24-72 hours Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 2-4 hours Step5->Step6 Step7 Solubilize formazan crystals Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End End Step8->End

Caption: Workflow of an MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blotting for Phosphorylated Kinase Targets

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their substrates, providing a direct measure of inhibitor activity in a cellular context.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total ERK) to normalize for protein loading.

Conclusion

This guide provides a comparative overview of this compound and the established kinase inhibitors Dasatinib, Erlotinib, and Sorafenib. While more specific data is needed to fully characterize the kinase inhibition profile of this compound, the information on its structural class suggests its potential as a kinase inhibitor. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this and other novel kinase inhibitors.

References

A Comparative Guide to the Anticancer Activity of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and a Novel Amino Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its L-valine conjugate, tert-Butyl (S)-(1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate. The data presented herein is compiled from peer-reviewed studies to offer an objective evaluation of their potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activities of this compound and its L-valine conjugate were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound >100>100>100
tert-Butyl (S)-(1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate 8.51 ± 0.626.23 ± 0.517.84 ± 0.45
5-Fluorouracil (Positive Control) 3.49 ± 0.285.12 ± 0.338.74 ± 0.68

Analysis of Anticancer Performance

The parent compound, this compound, exhibited weak to no cytotoxic activity against the tested human cancer cell lines (A549, HeLa, and MCF-7) at concentrations up to 100 µM[1]. In contrast, the conjugation of L-valine to the 2-amino group of the thiazole ring, resulting in tert-Butyl (S)-(1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, led to a significant enhancement of anticancer activity. This novel amino acid conjugate demonstrated moderate to good cytotoxicity against all three cell lines, with IC50 values ranging from 6.23 to 8.51 µM[1]. Notably, the potency of the L-valine conjugate was comparable to that of the standard chemotherapeutic drug, 5-Fluorouracil[1].

This structure-activity relationship suggests that the amino acid moiety may improve the cellular uptake or target engagement of the 2-aminothiazole scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of apoptosis-related proteins such as cleaved caspases and PARP.[2][3][4][5][6]

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10]

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) IC50 Determination->Apoptosis Assay (Western Blot) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Mechanism Elucidation Mechanism Elucidation Apoptosis Assay (Western Blot)->Mechanism Elucidation Lead Optimization Lead Optimization Mechanism Elucidation->Lead Optimization Cell Cycle Analysis (Flow Cytometry)->Mechanism Elucidation

Caption: A general experimental workflow for the discovery and evaluation of novel anticancer compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Inhibition Thiazole Derivative->Akt Inhibition Thiazole Derivative->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-aminothiazole derivatives.

References

Comparative Study of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Analogs as Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships, inhibitory potency, and experimental protocols of a promising class of anticancer agents.

This guide provides a comparative analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine analogs, a class of synthetic compounds that has garnered significant interest in medicinal chemistry due to their potent kinase inhibitory activities. The 2-aminothiazole scaffold is a key pharmacophore in a variety of biologically active molecules, and the incorporation of a 4-fluorophenyl group has been shown to enhance the anticancer properties of these compounds. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of these analogs, supported by experimental data, to aid in the rational design of novel and more effective cancer therapeutics.

Comparative Biological Activity of Thiazole Analogs

The anticancer activity of this compound analogs is primarily attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] The epidermal growth factor receptor (EGFR) is a prominent target for many of these analogs, with several studies demonstrating potent inhibitory activity against this receptor tyrosine kinase.[2][3]

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected this compound analogs and related structures from various studies. This data allows for a direct comparison of the potency of different structural modifications.

Compound IDStructureTarget Cell Line/KinaseIC50 (µM)Reference
Compound 1 3-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d][2][4][5]triazin-4(3H)-one-Not specified[6]
Compound 2 N-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine-Not specified[7]
Compound 3 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl)[4][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione-Not specified[9]
Compound 4 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-caboxamide-Not specified[9]
Compound 5 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[4][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione-Not specified[9]
Thiazole-based chalcone 25 Structure not fully specifiedA431 (lung cancer)Significant inhibition[2][8]
Hydrazonylthiazole 13 Structure not fully specifiedA549 (NSCLC), MCF-7 (breast cancer)1.33 ± 0.41, 1.74 ± 0.38[5]
Thiazolyl-pyrazoline 7g Structure not fully specifiedA549 cells3.92[10]
Thiazolyl-pyrazoline 7m Structure not fully specifiedT-47D cells0.75[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

  • Substitutions on the Phenyl Ring: The presence of a fluorine atom at the para-position of the phenyl ring at C4 of the thiazole is a common feature in many active analogs, suggesting its importance for target binding.

  • Modifications at the 2-Amino Position: Derivatization of the 2-amino group with various heterocyclic moieties, such as pyrimidine, has been a successful strategy to enhance kinase inhibitory potency. For instance, the approved multi-kinase inhibitor Dasatinib features a complex side chain at this position, highlighting the potential for significant activity modulation through modifications at this site.[11]

  • Hybrid Molecules: The fusion of the thiazole ring with other heterocyclic systems, like pyrazole, has led to the development of dual inhibitors targeting multiple kinases, such as EGFR and HER2.[10]

Key Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Thiazole-based inhibitors can block this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP P P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation EGF EGF EGF->EGFR Binding & Dimerization Thiazole_Inhibitor This compound Analog Thiazole_Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotion

Caption: EGFR signaling pathway and its inhibition by this compound analogs.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate evaluation and comparison of the biological activities of these analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of the test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding the ATP solution. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the assay kit manufacturer's instructions.

  • Measure the kinase activity by detecting the amount of ADP produced using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-fluoroacetophenone, thiourea derivatives) Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization (e.g., Chromatography, NMR, MS) Synth->Purify InVitro In Vitro Kinase Assays Purify->InVitro CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Purify->CellBased SAR Structure-Activity Relationship Analysis InVitro->SAR CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Iterative Design

Caption: General workflow for the development of this compound analogs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors for cancer therapy. The comparative data presented in this guide highlight the significant potential of these analogs, particularly as inhibitors of the EGFR signaling pathway. The structure-activity relationship insights and detailed experimental protocols provided herein are intended to facilitate further research and optimization of this important class of compounds, ultimately leading to the discovery of more effective and selective anticancer agents.

References

Structure-Activity Relationship of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(4-fluorophenyl)-1,3-thiazol-2-amine derivatives as potential anticancer agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways, this document serves as a valuable resource for the rational design of more potent and selective therapeutic candidates.

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of this compound have emerged as a promising class of cytotoxic agents. The presence of the 4-fluorophenyl group at the C4 position of the thiazole ring is a common feature in many of these potent molecules. The focus of this guide is to dissect the impact of various substitutions at the 2-amino position on the overall anticancer activity of this scaffold, providing a framework for future drug discovery efforts.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of N-substituted this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. This data allows for a direct comparison of the potency of different derivatives and the elucidation of key structure-activity relationships.

Compound IDR (Substitution at 2-amino position)Cancer Cell LineIC50 (µM)Reference
1a -HHCT-116 (Colon)> 50[3]
1b -CH3HCT-116 (Colon)25.3[3]
1c -PhenylHCT-116 (Colon)15.8[3]
1d -BenzoylHT-29 (Colon)> 50[3]
1e 3-ChlorobenzoylHT-29 (Colon)2.01[3]
2a -HMCF-7 (Breast)15-30[3]
2b 4-ChlorophenylMCF-7 (Breast)15-30[3]
3a 2-(1-(4-Fluorophenyl)ethylidene)hydrazinylHCT-116 (Colon)1.5 ± 0.8[2]
3b 2-(2-Hydroxy-3-methylbenzylidene)hydrazinylMCF-7 (Breast)1.0 ± 0.1[2]
3c 2-((Pentafluorophenyl)methylene)hydrazinylMCF-7 (Breast)1.7 ± 0.3[2]

Structure-Activity Relationship (SAR) Summary:

The data reveals several key trends:

  • Substitution at the 2-amino group is crucial for activity. The unsubstituted parent compound 1a is inactive, while the introduction of even a small methyl group (1b ) imparts some activity.[3]

  • Aromatic substitutions at the 2-amino position generally enhance potency. A phenyl group (1c ) is more effective than a methyl group (1b ).[3]

  • The nature of the substituent on the aromatic ring is a key determinant of cytotoxicity. While a simple benzoyl group (1d ) is inactive, the addition of a chlorine atom at the meta-position (1e ) dramatically increases anticancer activity.[3]

  • Hydrazinyl-based linkers at the 2-position can lead to highly potent compounds. Derivatives 3a , 3b , and 3c exhibit potent low micromolar to sub-micromolar activity against both colon and breast cancer cell lines.[2] The electronic and steric properties of the substituent on the hydrazinyl moiety significantly influence the potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of the presented data.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the core scaffold and its N-substituted derivatives is the Hantzsch thiazole synthesis.[4]

General Procedure:

  • Synthesis of this compound: A mixture of 2-bromo-1-(4-fluorophenyl)ethan-1-one and thiourea in a suitable solvent like ethanol is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration.

  • N-Substitution of the 2-amino group: The parent 2-aminothiazole can be further functionalized. For instance, N-acylation can be achieved by reacting the amine with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent. N-arylation can be performed via Buchwald-Hartwig or Ullmann coupling reactions. For the synthesis of hydrazinyl derivatives, the 2-aminothiazole is typically converted to a hydrazine intermediate, which is then condensed with a suitable aldehyde or ketone.[4]

Synthesis Workflow

Synthesis_Workflow reagents1 2-Bromo-1-(4-fluorophenyl)ethan-1-one + Thiourea step1 Hantzsch Thiazole Synthesis (Reflux in Ethanol) reagents1->step1 product1 This compound step1->product1 reagents2 Product 1 + R-X (Acyl chloride, Aryl halide, etc.) product1->reagents2 step2 N-Substitution Reaction (e.g., Acylation, Arylation) reagents2->step2 product2 N-Substituted Derivatives step2->product2

Caption: General synthetic scheme for this compound and its N-substituted derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT Assay Workflow

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds start->treatment incubation1 Incubate (e.g., 48h) treatment->incubation1 add_mtt Add MTT Solution incubation1->add_mtt incubation2 Incubate (e.g., 4h) add_mtt->incubation2 solubilize Add Solubilizing Agent (DMSO) incubation2->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis end Results analysis->end

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on related thiazole derivatives suggest that their anticancer activity may stem from the inhibition of tubulin polymerization.[5] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and ultimately induce apoptosis (programmed cell death).

Many anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin. It is hypothesized that certain this compound derivatives may bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network triggers a cascade of events leading to cancer cell death.

Tubulin Polymerization and Inhibition Pathway

Tubulin_Pathway cluster_0 Normal Cell Division cluster_1 Inhibition by Thiazole Derivatives tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules inhibition Inhibition of Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_division Successful Cell Division mitosis->cell_division inhibitor This compound Derivative binding Binds to β-tubulin (Colchicine site) inhibitor->binding binding->inhibition disruption Microtubule Disruption inhibition->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action involving the inhibition of tubulin polymerization.

References

A Comparative Analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the novel gp130 receptor agonist, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (also known as UCLA GP130 2), against established standard drugs in the field of neuroprotection and nerve regeneration. The comparison focuses on the mechanism of action, efficacy in preclinical models, and available quantitative data. Standard drugs included in this analysis are Riluzole, Edaravone, and Mecobalamin, which are clinically used for various neurodegenerative and peripheral nerve disorders. This document aims to furnish researchers and drug development professionals with a concise yet comprehensive overview to inform future research and therapeutic development in this domain.

Introduction

The quest for effective neuroprotective and neuro-regenerative therapies remains a significant challenge in modern medicine. A promising new candidate in this area is this compound, a small molecule agonist of the glycoprotein 130 (gp130) receptor. Activation of the gp130 receptor is known to trigger multiple downstream signaling pathways crucial for cell survival and growth, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways. This guide presents a comparative overview of this compound with standard neuroprotective drugs, highlighting its distinct mechanism of action and potential therapeutic advantages.

Mechanism of Action

The therapeutic efficacy of a drug is intrinsically linked to its mechanism of action. Here, we compare the signaling pathways modulated by this compound and the standard drugs.

This compound: This compound acts as an agonist for the gp130 receptor, a shared signal transducer for several cytokines, including interleukin-6 (IL-6), ciliary neurotrophic factor (CNTF), and leukemia inhibitory factor (LIF). Upon activation, gp130 initiates a cascade of intracellular signaling events that are largely pro-survival and regenerative. Studies have shown that this compound increases the phosphorylation of key signaling proteins such as STAT3, Akt, and ERK1/2 in neuronal cell lines, promoting cell survival and axonal growth.

Standard Drugs:

  • Riluzole: Primarily used for amyotrophic lateral sclerosis (ALS), Riluzole's neuroprotective effects are largely attributed to its inhibition of glutamate excitotoxicity. It achieves this by blocking voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate. It may also non-competitively block NMDA receptors.

  • Edaravone: Approved for ALS and acute ischemic stroke, Edaravone is a potent free radical scavenger. It mitigates oxidative stress, a common pathological feature in many neurodegenerative diseases, by neutralizing harmful reactive oxygen species (ROS).

  • Mecobalamin: A form of vitamin B12, Mecobalamin is used to treat peripheral neuropathies. It plays a crucial role in the methylation cycle, which is essential for the synthesis of myelin, the protective sheath around nerve fibers. It also promotes the maturation and regeneration of nerve cells.

cluster_TargetCompound This compound cluster_StandardDrugs Standard Drugs cluster_Riluzole Riluzole cluster_Edaravone Edaravone cluster_Mecobalamin Mecobalamin Target This compound GP130 gp130 Receptor Target->GP130 activates JAK_STAT JAK/STAT Pathway GP130->JAK_STAT RAS_MAPK Ras/MAPK Pathway GP130->RAS_MAPK PI3K_AKT PI3K/Akt Pathway GP130->PI3K_AKT Survival Neuronal Survival & Axon Growth JAK_STAT->Survival RAS_MAPK->Survival PI3K_AKT->Survival Riluzole Riluzole NaChannels Voltage-gated Na+ Channels Riluzole->NaChannels inhibits GlutamateRelease ↓ Glutamate Release NaChannels->GlutamateRelease Neuroprotection_R Neuroprotection GlutamateRelease->Neuroprotection_R Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Neuroprotection_E Neuroprotection OxidativeStress->Neuroprotection_E Mecobalamin Mecobalamin Myelin Myelin Synthesis Mecobalamin->Myelin promotes NerveRegen Nerve Regeneration Myelin->NerveRegen

Figure 1. Signaling pathways of the compounds.

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and standard neuroprotective drugs are not yet available in the public domain. However, by collating data from studies with similar experimental designs, an indirect comparison can be made. The following tables summarize the available preclinical data.

Table 1: In Vitro Neuroprotection Against Excitotoxicity
CompoundModel SystemAssayEndpointResult
This compound Primary hippocampal neuronsNMDA-induced toxicityNeuronal viabilityProtective effect observed (quantitative data not specified)
Riluzole SH-SY5Y neuroblastoma cellsH₂O₂-induced oxidative stressCell viability (MTT assay)Protective effect at 1-10 µM
Edaravone Rat model of traumatic brain injuryIn vivo modelHippocampal CA3 neuron lossPrevention of neuron loss
Table 2: Promotion of Nerve Regeneration
CompoundModel SystemAssayEndpointResult
This compound Aged miceIn vivo modelAxon regeneration marker (GAP43)Significant increase in GAP43 expression
Mecobalamin Rat sciatic nerve crush injuryIn vivo modelMyelination and functional recoveryPromoted remyelination and functional recovery
Nerve Growth Factor (NGF) PC12 cellsNeurite outgrowth assayNeurite length and differentiationInduces neurite outgrowth

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro NMDA-Induced Toxicity Assay

This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat fetuses and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle for 1-2 hours.

  • Induction of Toxicity: NMDA (e.g., 100 µM) is added to the culture medium for a specified duration (e.g., 30 minutes to 24 hours) to induce excitotoxicity.

  • Assessment of Viability: Neuronal viability is assessed using methods such as the MTT assay (measuring mitochondrial activity), LDH assay (measuring membrane integrity), or by counting surviving neurons after staining with a viability dye like calcein-AM.

start Start: Culture primary hippocampal neurons pretreatment Pre-treat with test compound or vehicle start->pretreatment nmda_addition Add NMDA to induce excitotoxicity pretreatment->nmda_addition incubation Incubate for a defined period nmda_addition->incubation viability_assay Assess neuronal viability (e.g., MTT assay) incubation->viability_assay end End: Analyze and compare viability viability_assay->end start Start: Seed neuronal cells treatment Treat with test compound in differentiation medium start->treatment incubation Incubate to allow neurite outgrowth treatment->incubation fixing_staining Fix and stain for neuronal markers incubation->fixing_staining imaging Image acquisition fixing_staining->imaging analysis Quantify neurite length and number imaging->analysis end End: Analyze results analysis->end

In Vivo Validation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo activity of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a novel compound of interest, against established alternatives. Due to the limited publicly available in vivo data for this specific compound, this guide draws upon experimental data from structurally related 2-aminothiazole derivatives and functionally similar tubulin inhibitors to project its likely performance and provide a framework for its preclinical validation.

Introduction to this compound and its Presumed Mechanism of Action

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer properties.[1][2] Several derivatives of 2-aminothiazole have been investigated as potent inhibitors of tubulin polymerization.[3][4] These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Based on this established activity for related compounds, it is hypothesized that this compound also functions as a tubulin polymerization inhibitor.

Comparative Analysis of In Vivo Efficacy

To contextualize the potential in vivo performance of this compound, this section compares the reported in vivo efficacy of two well-characterized tubulin inhibitors, Paclitaxel and Combretastatin A-4, in preclinical xenograft models.

CompoundXenograft ModelAnimal ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Paclitaxel Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)Nude Mice12 and 24 mg/kg/day, i.v., for 5 daysStatistically significant TGI compared to control. At 24 mg/kg/day, more effective than cisplatin.[5]
Human Breast Carcinoma Xenografts (MCF-7, MX-1)Nude Mice20 mg/kg, i.p., daily for 5 daysSignificant antitumor activity against MCF-7 and MX-1.[6]
Human Lung Cancer XenograftNude Mice20 mg/kg/week for 6 doses vs. 60 mg/kg/3 weeks for 2 dosesTumor growth rate reduced by 50% in both groups.[7]
Combretastatin A-4 Phosphate (CA-4P) MAC 15A Subcutaneous Colon TumorsMice100 mg/kg, i.p.Caused almost complete vascular shutdown and extensive hemorrhagic necrosis.[8]
Human HO-8910 Ovarian Cancer XenograftNude MiceNot specifiedIncreased anticancer efficacy when combined with dasatinib.[9]
Novel 2-aminothiazole derivative (Compound 10s) Not yet reported in vivo--Potent in vitro tubulin polymerization inhibitor (IC50 values 0.36-0.86 μM).[3][4]
This compound (Hypothesized) To be determinedTo be determinedTo be determinedExpected to show tumor growth inhibition in relevant xenograft models.-

Experimental Protocols

Detailed methodologies are critical for the design and interpretation of in vivo studies. Below are representative protocols for key experiments.

Murine Xenograft Tumor Model for Efficacy Assessment

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of a test compound.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or media mixed with Matrigel). A suspension of 1-5 x 10^6 cells is injected subcutaneously into the flank of each mouse.[5][10]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound), a positive control (e.g., Paclitaxel), and a vehicle control are administered according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated groups compared to the vehicle control group. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period. Tumors are then excised and weighed.

In Vivo Pharmacokinetic (PK) Study

This protocol describes how to assess the absorption, distribution, metabolism, and excretion (ADME) of a test compound in an animal model.

  • Animal Model: Female FVB or similar strain mice are used.[3]

  • Compound Administration: The test compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.[3][11]

  • Sample Collection: At various time points post-administration, blood samples are collected (e.g., via retro-orbital bleeding or cardiac puncture). Plasma is separated by centrifugation. Brain and other tissues can also be collected.[3]

  • Bioanalysis: The concentration of the test compound and its potential metabolites in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Key PK parameters are calculated from the concentration-time data, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug.

    • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).[3]

Visualizing Pathways and Workflows

Signaling Pathway

G cluster_cell Cancer Cell 4_4_Fluorophenyl_1_3_thiazol_2_amine 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Tubulin α/β-Tubulin Dimers 4_4_Fluorophenyl_1_3_thiazol_2_amine->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 4_4_Fluorophenyl_1_3_thiazol_2_amine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

G cluster_workflow In Vivo Validation Workflow Start Start: In Vitro Activity Confirmed PK_Study Pharmacokinetic (PK) Study (Mice) Start->PK_Study Dose_Selection Dose Range Finding & Toxicity Assessment PK_Study->Dose_Selection Xenograft_Model Xenograft Tumor Model (e.g., MCF-7 in Nude Mice) Dose_Selection->Xenograft_Model Treatment Treatment with Compound, Positive Control, and Vehicle Xenograft_Model->Treatment Data_Collection Monitor Tumor Growth & Animal Health Treatment->Data_Collection Analysis Data Analysis: Tumor Growth Inhibition (TGI) Data_Collection->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: General experimental workflow for in vivo validation.

Conclusion

While direct in vivo efficacy data for this compound is not yet available in the public domain, the extensive research on related 2-aminothiazole derivatives and other tubulin inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers to design and execute robust in vivo studies to validate its therapeutic potential. Future studies should focus on establishing its efficacy in relevant xenograft models, defining its pharmacokinetic profile, and comparing its performance against current standards of care.

References

Comparative Cross-Reactivity Profile of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological cross-reactivity of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential off-target effects and polypharmacology of this chemical scaffold. The data presented is synthesized from various studies investigating the therapeutic potential of these compounds.

Overview of Biological Activities

The 4-phenyl-1,3-thiazol-2-amine core is a versatile scaffold that has been explored for a multitude of biological activities. Derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] This inherent diversity of action suggests a degree of cross-reactivity, where these compounds may interact with multiple biological targets. This guide focuses on comparing the known interactions of this compound and related analogs across different protein families, primarily kinases and enzymes involved in inflammatory pathways.

Kinase Inhibition Profile

Thiazole-based compounds are known to interact with various protein kinases, and derivatives of the this compound scaffold have been investigated as kinase inhibitors for cancer therapy.[4] Notably, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related, have been identified as potent inhibitors of Aurora kinases A and B.[5]

While a comprehensive kinase panel screening for this compound is not publicly available, the existing data on analogous compounds allows for a comparative assessment of their potential kinase-related cross-reactivity. For instance, a study on N,4-diaryl-1,3-thiazole-2-amines identified compounds with potent antiproliferative activity through tubulin inhibition, a mechanism distinct from direct kinase inhibition but relevant in cancer cell signaling.[6]

Table 1: Comparative Kinase and Antiproliferative Activity of Thiazole Derivatives

Compound/AnalogTarget/AssayIC50 / ActivityReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Antiproliferative (SGC-7901 cells)0.36 µM[6]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18)Aurora Kinase A8.0 nM (Ki)[5]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18)Aurora Kinase B9.2 nM (Ki)[5]
3-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][7][8]triazin-4(3H)-one (20)Cytotoxicity (MCF-7)Data not quantified[4]

Note: Data is compiled from different studies and experimental conditions may vary.

Eicosanoid Metabolism Inhibition Profile

The 4-aryl-1,3-thiazol-2-amine scaffold has also been evaluated for its inhibitory effects on key enzymes in the eicosanoid metabolic pathway, which are crucial mediators of inflammation.[9] A study on a series of N-4-diaryl-1,3-thiazole-2-amines demonstrated that these compounds can act as multi-target inhibitors of 5-, 12-, and 15-lipoxygenases (LO) as well as cyclooxygenases (COX-1 and COX-2).[9]

Table 2: Comparative Inhibition of Eicosanoid Metabolism Enzymes

Compound/AnalogTargetIC50 / Residual ActivityReference
2-(4-phenyl)thiazol-2-ylamino)phenol (ST-1355)Multi-target (5-LO, 12-LO, 15-LO, COX-1, COX-2)Not specified[9]
2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705)5-LO0.9 ± 0.2 µM[9]
2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705)COX-29.1 ± 1.1% at 10 µM[9]
4-(4-chlorophenyl)thiazol-2-amine derivatives (18-20)5-LONanomolar IC50 values[10]

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro potency of kinase inhibitors.

  • Reaction Setup : In a 96-well plate, combine the specific protein kinase, a suitable substrate, and the kinase buffer.

  • Compound Addition : Add the test compound, such as this compound, at various concentrations. Include a DMSO control for uninhibited kinase activity.[11]

  • Reaction Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination : Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation : Add Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement : Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for the test compound.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed human cancer cell lines (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]

  • Compound Treatment : Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.[12]

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

G General Kinase Inhibition Assay Workflow start Start: Prepare Kinase Reaction Mix add_compound Add Test Compound / DMSO Control start->add_compound initiate_reaction Initiate with ATP & Incubate add_compound->initiate_reaction terminate_reaction Terminate Reaction & Deplete ATP initiate_reaction->terminate_reaction generate_signal Add Detection Reagent & Incubate terminate_reaction->generate_signal measure_luminescence Measure Luminescence generate_signal->measure_luminescence analyze_data Calculate % Inhibition & IC50 measure_luminescence->analyze_data end End analyze_data->end G Potential Signaling Pathways of Thiazole Derivatives Thiazole This compound & Analogs Kinases Protein Kinases (e.g., Aurora Kinases) Thiazole->Kinases Inhibition Eicosanoid_Enzymes Eicosanoid Metabolism (e.g., LOX, COX) Thiazole->Eicosanoid_Enzymes Inhibition Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Cell_Cycle Cell Cycle Arrest Kinases->Cell_Cycle Inflammation Inflammation Eicosanoid_Enzymes->Inflammation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Cell_Cycle->Apoptosis Microtubule_Disruption->Apoptosis G Cross-Reactivity Screening Logic start Start: Compound of Interest primary_screen Primary Target Assay start->primary_screen secondary_screen Broad Panel Screening (e.g., Kinome, GPCR) primary_screen->secondary_screen Active cytotoxicity Cytotoxicity Profiling primary_screen->cytotoxicity hit_identification Identify On- and Off-Targets secondary_screen->hit_identification cytotoxicity->hit_identification sar_analysis Structure-Activity Relationship Analysis hit_identification->sar_analysis lead_optimization Lead Optimization to Improve Selectivity sar_analysis->lead_optimization end End lead_optimization->end

References

Benchmarking 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tubulin polymerization inhibitory activity of 4-(4-fluorophenyl)-1,3-thiazol-2-amine derivatives against established microtubule-targeting agents. The following sections present quantitative data, detailed experimental protocols, and visualizations to facilitate an objective assessment of their potential as anticancer agents.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. Their constant state of assembly (polymerization) and disassembly (depolymerization) is essential for mitotic spindle formation during cell division. Disruption of this delicate equilibrium is a clinically validated strategy in cancer therapy. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.

The 2-aminothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Notably, derivatives of this compound have demonstrated potent antiproliferative activity by targeting tubulin. This guide focuses on benchmarking these compounds against well-known tubulin inhibitors to evaluate their relative efficacy.

Quantitative Comparison of Tubulin Inhibitors

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in an in vitro tubulin polymerization assay. This value represents the concentration of the compound required to inhibit tubulin polymerization by 50%. The table below summarizes the tubulin polymerization inhibitory activities of a potent this compound derivative and several well-established tubulin inhibitors.

CompoundClassTarget Binding SiteTubulin Polymerization IC50 (µM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMicrotubule DestabilizerColchicine~2.0
ColchicineMicrotubule DestabilizerColchicine1.52 - 8.1 µM[1][2]
Combretastatin A-4 (CA-4)Microtubule DestabilizerColchicine2.1 - 10.6 µM[3][4]
VinblastineMicrotubule DestabilizerVinca Alkaloid0.54 - 32 µM[5][6]
Paclitaxel (Taxol)Microtubule StabilizerTaxolEC50: ~0.01 - 23 µM[7]

Note: IC50 and EC50 values can vary depending on the specific assay conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).

Mechanism of Action: A Visual Representation

The following diagram illustrates the dynamic equilibrium of microtubule polymerization and depolymerization and the points of intervention for different classes of tubulin inhibitors. Microtubule-destabilizing agents, such as the this compound derivatives and colchicine, bind to tubulin dimers and prevent their assembly into microtubules. In contrast, microtubule-stabilizing agents like paclitaxel bind to the polymerized microtubules, preventing their disassembly. Both mechanisms disrupt the normal microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics cluster_assembly Microtubule Assembly cluster_inhibitors Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Destabilizers Destabilizing Agents (e.g., this compound derivatives, Colchicine, Vinblastine) Destabilizers->Tubulin Dimers Bind to free tubulin, preventing polymerization Stabilizers Stabilizing Agents (e.g., Paclitaxel) Stabilizers->Microtubule Bind to microtubules, preventing depolymerization

Caption: Mechanism of action of microtubule-targeting agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a standard fluorescence-based assay to determine the in vitro tubulin polymerization inhibitory activity of a test compound.

1. Principle:

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to the hydrophobic groove of polymerized microtubules. An increase in fluorescence intensity is directly proportional to the amount of microtubule polymer formed. Inhibitors of tubulin polymerization will lead to a decrease in the rate and extent of the fluorescence increase.

2. Materials:

  • Lyophilized bovine or porcine brain tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (10 mM)

  • Glycerol

  • DAPI (or other suitable fluorescent reporter) stock solution

  • Test compound stock solution (in DMSO)

  • Known tubulin inhibitor (e.g., Colchicine) as a positive control

  • Known tubulin stabilizer (e.g., Paclitaxel) as a control

  • DMSO (vehicle control)

  • Black, opaque 96-well microplates

  • Temperature-controlled fluorescence plate reader

3. Method:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

    • Prepare the tubulin polymerization reaction mixture on ice by adding GTP to a final concentration of 1 mM, glycerol to a final concentration of 15%, and the fluorescent reporter to the tubulin solution.

    • Prepare serial dilutions of the test compound and control compounds (Colchicine, Paclitaxel) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with polymerization.

  • Assay Procedure:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 10 µL of the serially diluted test compound, control compounds, or vehicle control (DMSO) to the appropriate wells of the 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin polymerization reaction mixture to each well.

    • Immediately place the plate in the pre-warmed plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of tubulin polymerization inhibitors. The quantitative data presented in this guide indicates that these compounds exhibit potency comparable to, and in some cases exceeding, that of established microtubule-destabilizing agents like Combretastatin A-4. Their mechanism of action, targeting the colchicine binding site on tubulin, offers a potential avenue for the development of novel anticancer therapeutics. The provided experimental protocol serves as a robust method for further characterizing the activity of these and other potential tubulin inhibitors. Further investigation into their cellular effects, in vivo efficacy, and safety profiles is warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Thiazole Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Thiazole Amine Scaffolds, Supported by Experimental Data and Methodologies.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. Thiazole amines, a privileged scaffold in numerous biologically active agents, are frequently subjected to fluorination to optimize their drug-like properties. This guide provides a detailed, head-to-head comparison of fluorinated and non-fluorinated thiazole amines, offering a comprehensive overview of the key physicochemical and biological parameters that are critical for drug development. By presenting available experimental data, detailed protocols, and illustrative diagrams, this guide aims to equip researchers with the essential information to make informed decisions in the design and synthesis of next-generation thiazole-based therapeutics.

The Influence of Fluorination on Physicochemical Properties

The introduction of fluorine to the thiazole amine core can significantly modulate its fundamental physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Key parameters affected include basicity (pKa), lipophilicity (logP), and metabolic stability.

  • Basicity (pKa): The high electronegativity of fluorine acts as a potent electron-withdrawing group, which can decrease the basicity of nearby amine functionalities. This reduction in pKa can have profound implications for a molecule's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets.

  • Lipophilicity (logP): The effect of fluorination on lipophilicity is nuanced and highly dependent on the position and number of fluorine atoms. While a single fluorine atom can subtly alter the logP, the introduction of a trifluoromethyl group often leads to a significant increase in lipophilicity. This parameter is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[1] By strategically placing fluorine atoms at metabolically labile positions, the metabolic stability of a thiazole amine can be significantly enhanced, leading to an extended half-life and improved bioavailability.[1]

Comparative Data: Fluorinated vs. Non-Fluorinated Thiazole Amines

While direct, head-to-head experimental data for a single pair of fluorinated and non-fluorinated thiazole amines is not always available in a single study, we can compile and compare data from various sources and computational predictions to illustrate the impact of fluorination.

Table 1: Physicochemical Properties of a Phenylthiazole Amine and its Fluorinated Analogue

CompoundStructurepKa (Predicted)clogP (Predicted)
Phenyl-thiazol-2-yl-amineNon-Fluorinated Thiazole Amine4.0 (approx.)2.8 (approx.)
(4-Fluoro-phenyl)-thiazol-2-yl-amineFluorinated Thiazole Amine3.62[2]3.1 (approx.)

Note: pKa and clogP values are often predicted using computational models and can vary between different software. The data presented here is for illustrative purposes.

Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Bioactive Molecules

Compound ClassNon-Fluorinated Analogue (IC50/EC50)Fluorinated Analogue (IC50/EC50)Target/AssayKey Finding
Isoquinoline-based PARP Inhibitors>10,000 nM (PARP1)>10,000 nM (PARP1)PARP1/2 InhibitionFluorination at the 7-position modestly increased potency against PARP2.[3]
Indole-containing Compounds12.35 min (t1/2)53.71 min (t1/2)Mouse Liver Microsome StabilityCF3-substitution significantly increased metabolic stability.[1]
Triazole HybridsLess Potent0.76–13.55 µM (IC50)Anticancer Activity (Various cell lines)Fluorinated hybrids were more efficient than their non-fluorinated counterparts.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's properties. Below are methodologies for key in vitro assays.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a thiazole amine.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant is typically a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration: Titrate the sample solution with the HCl solution, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[5][6]

Measurement of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a thiazole amine.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[7][8]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a thiazole amine to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH-regenerating system.

  • Incubation: Pre-warm the reaction buffer and microsomes to 37°C. Add the test compound (at a final concentration of, for example, 1 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.[9][10][11]

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Fluorinated or Non-Fluorinated) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for an in vitro microsomal stability assay.

pka_determination cluster_setup Setup cluster_process Process cluster_result Result Sample Thiazole Amine Solution (0.01 M) Titrate Potentiometric Titration Sample->Titrate Titrant Standardized HCl (0.1 M) Titrant->Titrate Apparatus Autotitrator & pH Meter Apparatus->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot pKa Determine pKa (Inflection Point) Plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The strategic fluorination of thiazole amines is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated through the compiled data and established principles, the introduction of fluorine can profoundly influence a molecule's physicochemical properties and biological activity. Fluorination can enhance metabolic stability, modulate pKa and lipophilicity, and ultimately improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. However, the effects of fluorination are highly context-dependent, relying on the specific position and nature of the fluorine substitution. Therefore, a systematic and data-driven approach, utilizing the experimental protocols outlined in this guide, is paramount for the rational design and successful development of novel fluorinated thiazole amine therapeutics.

References

A Comparative Analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the experimental results for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and structurally similar thiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various preclinical studies and aims to facilitate an objective evaluation of their therapeutic potential across different biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The core thiazole ring is a key pharmacophore found in numerous FDA-approved drugs.[1][2] The compound this compound, characterized by a fluorophenyl group at the 4-position and an amine group at the 2-position of the thiazole ring, serves as a scaffold for the development of novel therapeutic agents. This guide summarizes key experimental findings for this compound and its analogs, providing a framework for statistical validation and comparison with alternative compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data from various studies on thiazole derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Compound 32 Bcl-2 Jurkat34.77Doxorubicin45.87[1]
Compound 32 A-43134.31Doxorubicin42.37[1]
10s SGC-7901 (Gastric)0.36--[4]
10s MGC-803 (Gastric)0.86--[4]
10s BGC-823 (Gastric)0.64--[4]
3f MCF-7 (Breast)1.0 ± 0.1Cisplatin-[5]
3a' MCF-7 (Breast)1.7 ± 0.3Cisplatin-[5]
3b' HCT-116 (Colorectal)1.6 ± 0.2Cisplatin-[5]
3n HCT-116 (Colorectal)1.1 ± 0.5Cisplatin-[5]
3w HCT-116 (Colorectal)1.5 ± 0.8Cisplatin-[5]
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 16 E. coli1.56 - 6.25--[1]
Compound 16 P. aeruginosa1.56 - 6.25--[1]
Compound 16 B. subtilis1.56 - 6.25--[1]
Compound 16 S. aureus1.56 - 6.25--[1]
p2, p3, p4, p6 VariousComparable to NorfloxacinVariousComparable to Fluconazole[6]
Ni(II) complex S. aureus1.95 - 7.81--[7]
Ni(II) complex MRSA1.95 - 7.81--[7]
Ni(II) complex E. faecalis1.95 - 7.81--[7]
Ni(II) complex P. aeruginosa1.95 - 7.81--[7]
Ni(II) complex E. coli1.95 - 7.81--[7]
Ni(II) complex K. pneumoniae1.95 - 7.81--[7]
Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives
Compound IDTarget EnzymeIC50Reference CompoundIC50Reference
Compound 16 E. coli KAS III5.3 µM--[1]
4c VEGFR-20.15 µMSorafenib0.059 µM[3]
3h α-Amylase5.14 ± 0.03 µMAcarbose5.55 ± 0.06 µM[8]
3n α-Amylase5.77 ± 0.05 µMAcarbose5.55 ± 0.06 µM[8]
19 DNase I79.79 µMCrystal violet~400 µM[9]
20 5-LO50 nM--[9]

Experimental Protocols

Detailed methodologies are crucial for the statistical validation and replication of experimental results. Below are protocols for key experiments commonly cited in the evaluation of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability versus the concentration of the compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (Example: VEGFR-2 Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture: A reaction mixture containing the VEGFR-2 enzyme, a specific substrate (e.g., a peptide), and ATP is prepared in a buffer solution.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined time.

  • Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Validation synthesis Synthesis of Thiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Activity (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar statistical Statistical Analysis sar->statistical

Caption: General workflow for the synthesis, screening, and validation of novel thiazole derivatives.

signaling_pathway cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

The available data strongly suggest that the 4-phenyl-1,3-thiazol-2-amine scaffold, particularly with substitutions on the phenyl ring, is a promising template for the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents. The fluorinated analog, this compound, and its derivatives have demonstrated significant biological activities in various preclinical models. Further research, including comprehensive in vivo studies and detailed structure-activity relationship analyses, is warranted to optimize the therapeutic potential of this class of compounds. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the continued exploration and statistical validation of these promising molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a halogenated aromatic thiazole derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin and serious eye irritation.

  • Respiratory Issues: May cause respiratory irritation.

  • Environmental Hazards: Assumed to be harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: An approved respirator is necessary to avoid inhalation of dust or vapors.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
CAS Number 77815-14-6

Data sourced from publicly available chemical databases.[2]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[4] Follow with a soap and water wash.[3]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Select Appropriate Waste Container (Labeled, Leak-proof) A->B C Segregate Halogenated Waste from Non-Halogenated Waste B->C D Collect Waste in Designated Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Keep Container Tightly Closed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Dispose through a Licensed Hazardous Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1]

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4] Mixing these wastes can complicate and increase the cost of disposal.[4]

  • Container Selection: Use a dedicated, clearly labeled, and chemically compatible container for collecting waste containing this compound.[4] The container must have a secure lid to prevent spills and evaporation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3]

  • Waste Collection:

    • Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.) and absorbent materials from spills, in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound and solvent rinsates from cleaning glassware in a separate, labeled hazardous waste container for halogenated liquids.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4] Do not dispose of this material in standard laboratory trash or down the drain.

References

Comprehensive Safety and Handling Guide for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include potential acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesGovernment approved eye/face protection (e.g., OSHA 29 CFR 1910.133, European Standard EN166)Protects against splashes and airborne particles.[3][5]
Face ShieldWorn over safety gogglesRecommended when there is a significant risk of splashing.
Hand Protection Compatible Chemical-Resistant GlovesInspected prior to useProvides protection against incidental contact.[5] Use proper glove removal technique to avoid skin contact.[5]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[5]
Protective Clothing and BootsAs the situation requiresTo prevent skin contact.[5]
Respiratory Protection Government Approved RespiratorNIOSH-approved (e.g., N95 or N100) or equivalentRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and risk.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[2][5] A chemical fume hood is highly recommended.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[5][6]

  • Keep the compound in a tightly closed and properly labeled container.[2][6]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Prevent all contact with eyes, skin, and clothing.[2][5]

  • Wash hands and face thoroughly after handling.[2][3][5][6]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Storage:

  • Store in a dry, well-ventilated place.[5]

  • Keep the container tightly closed and upright.[5]

  • Store locked up.[2][7]

4. Emergency Procedures:

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][5]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][6]

  • In case of ingestion: Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled disposal container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][3][6] Do not let the product enter drains.[5]

  • Regulations: Consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G prep Preparation - Verify ventilation - Check safety equipment - Don appropriate PPE handling Handling - Work in fume hood - Avoid contact and inhalation - Use proper techniques prep->handling Proceed to handling storage Storage - Tightly sealed container - Well-ventilated area - Store locked up handling->storage After use disposal Disposal - Collect in labeled container - Follow regulations - Approved waste plant handling->disposal For waste emergency Emergency Procedures - Inhalation: Fresh air - Skin: Wash with soap/water - Eyes: Rinse with water - Ingestion: Seek medical aid handling->emergency If exposure occurs spill Spill Cleanup - Evacuate area - Use absorbent material - Decontaminate - Dispose as hazardous waste handling->spill In case of spill

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.